molecular formula C8H13NO5 B1398418 6-Oxa-2-azaspiro[3.4]octane oxalate CAS No. 1392804-58-8

6-Oxa-2-azaspiro[3.4]octane oxalate

Número de catálogo: B1398418
Número CAS: 1392804-58-8
Peso molecular: 203.19 g/mol
Clave InChI: ZYLBDQDHPKYAOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Oxa-2-azaspiro[3.4]octane oxalate is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Oxa-2-azaspiro[3.4]octane oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxa-2-azaspiro[3.4]octane oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-oxa-2-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-8-5-6(1)3-7-4-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLBDQDHPKYAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Oxa-2-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxa-2-azaspiro[3.4]octane is a saturated heterocyclic scaffold of significant interest in medicinal chemistry due to its three-dimensional spirocyclic nature, which can impart favorable physicochemical properties to drug candidates. This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational landscape of 6-Oxa-2-azaspiro[3.4]octane, presented as its oxalate salt. In the absence of definitive experimental structural data in the public domain, this guide synthesizes information from computational predictions and established principles of heterocyclic chemistry to offer valuable insights for researchers working with this and related spirocyclic systems. Methodologies for definitive structural elucidation and conformational analysis are also detailed.

Introduction to 6-Oxa-2-azaspiro[3.4]octane

Spirocyclic frameworks are increasingly sought after in drug discovery as they offer a departure from the predominantly flat structures of many conventional drug molecules. The inherent three-dimensionality of spirocycles can lead to improved target specificity, enhanced metabolic stability, and better aqueous solubility. The 6-Oxa-2-azaspiro[3.4]octane core, which incorporates both an azetidine and a tetrahydrofuran ring, presents a unique combination of a strained four-membered ring and a more flexible five-membered ring, along with heteroatoms that can engage in hydrogen bonding and other polar interactions.

The oxalate salt of 6-Oxa-2-azaspiro[3.4]octane is a common form for handling and formulation, as the basic nitrogen of the azetidine ring is protonated by oxalic acid to form a stable, crystalline solid. Understanding the precise three-dimensional arrangement of the spirocyclic cation and its conformational dynamics is crucial for rational drug design and for elucidating structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

The 6-Oxa-2-azaspiro[3.4]octane cation consists of an azetidine ring and a tetrahydrofuran ring fused at a single quaternary carbon atom, the spiro center. The IUPAC name for the cationic component is 6-oxa-2-azaspiro[3.4]octane[1]. The molecular formula of the free base is C₆H₁₁NO[1].

While a definitive crystal structure is not publicly available, computational models and data from chemical databases provide predicted physicochemical properties that are valuable for drug development.

Table 1: Computed Physicochemical Properties of 6-Oxa-2-azaspiro[3.4]octane

PropertyValueSource
Molecular Weight113.16 g/mol [1]
XLogP3-AA-0.3[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area21.3 Ų[1]
Heavy Atom Count8[1]

These computed properties suggest that 6-Oxa-2-azaspiro[3.4]octane is a polar molecule with good potential for aqueous solubility, a desirable trait for drug candidates.

Caption: 2D representation of the 6-Oxa-2-azaspiro[3.4]octane cation.

Conformational Analysis

The conformational behavior of 6-Oxa-2-azaspiro[3.4]octane is dictated by the interplay of ring strain in the azetidine ring and the flexibility of the tetrahydrofuran ring.

  • Azetidine Ring: Four-membered rings are inherently strained. The azetidine ring in this spirocycle is expected to be puckered to alleviate some of this strain. The degree of puckering and the barrier to ring inversion would be influenced by the substitution at the nitrogen atom and the constraints imposed by the spiro fusion.

  • Tetrahydrofuran Ring: Five-membered rings are non-planar and adopt puckered conformations to minimize torsional strain. The tetrahydrofuran ring likely exists in a dynamic equilibrium between various envelope and twist conformations. The spiro fusion will restrict the available conformational space.

The overall conformation of the 6-Oxa-2-azaspiro[3.4]octane cation will be a time-averaged representation of the accessible puckered states of both rings. The relative orientation of the two rings is fixed by the spiro center, but the individual ring conformations can vary. It is anticipated that the molecule will have a limited number of low-energy conformations.

Experimental and Computational Workflows for Structural Elucidation

To definitively determine the molecular structure and conformation of 6-Oxa-2-azaspiro[3.4]octane oxalate, a combination of experimental and computational techniques is required.

Experimental Methodologies

4.1.1. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state.

Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow single crystals of 6-Oxa-2-azaspiro[3.4]octane oxalate suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build and refine the molecular model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles.

X-ray Crystallography Workflow cluster_0 Experimental cluster_1 Output Crystal_Growth Crystal Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structural_Data Bond Lengths Bond Angles Torsional Angles Structure_Solution->Structural_Data

Caption: Workflow for X-ray crystallography.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment and connectivity of atoms in a molecule in solution. For conformational analysis, proton-proton coupling constants (³JHH) are particularly valuable as they are related to the dihedral angles between the coupled protons through the Karplus equation.

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a sample of 6-Oxa-2-azaspiro[3.4]octane oxalate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D and 2D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra. Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis: Assign all proton and carbon resonances. Measure the coupling constants from the high-resolution ¹H NMR spectrum. Use the measured ³JHH values in the Karplus equation to estimate the corresponding dihedral angles. This information, combined with NOE (Nuclear Overhauser Effect) data from NOESY experiments, can be used to build a model of the predominant conformation in solution.

Computational Chemistry Workflow

Computational methods, particularly density functional theory (DFT), are powerful tools for exploring the conformational landscape of a molecule and predicting its geometric and energetic properties.

Protocol for Computational Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of the 6-Oxa-2-azaspiro[3.4]octane cation.

  • Geometry Optimization and Frequency Calculation: For each identified conformer, perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). Follow this with a frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Profile: Calculate the relative energies of all stable conformers to determine the global minimum and the Boltzmann population of each conformer at a given temperature.

  • Comparison with Experimental Data: If available, compare the computed geometric parameters and NMR chemical shifts/coupling constants with experimental data to validate the computational model.

Computational Chemistry Workflow cluster_0 Computational Steps cluster_1 Analysis & Output Conformational_Search Conformational Search Geometry_Optimization Geometry Optimization Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Structural_Parameters Optimized Geometries Geometry_Optimization->Structural_Parameters Energy_Profile Relative Energies Boltzmann Population Frequency_Calculation->Energy_Profile

Caption: Workflow for computational conformational analysis.

Conclusion and Future Outlook

6-Oxa-2-azaspiro[3.4]octane oxalate is a molecule with high potential in drug discovery. While publicly available experimental data on its detailed molecular structure and conformation is currently lacking, this guide provides a robust framework for understanding its likely structural features based on established chemical principles and computational predictions. The outlined experimental and computational workflows provide a clear path for researchers to obtain definitive structural and conformational data. Such studies are essential for unlocking the full potential of this and related spirocyclic scaffolds in the design of next-generation therapeutics.

References

  • PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. [Link]

  • PubChem. 6-Nitroso-2-oxa-6-azaspiro[3.4]octane. [Link]

  • PubChem. 1-Oxa-6-azaspiro[3.4]octane oxalate. [Link]

  • PubChemLite. 6-oxa-1-azaspiro[3.4]octan-2-one. [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]

  • PubChemLite. 6-boc-2-oxa-6-azaspiro[3.4]octane. [Link]

  • National Institute of Standards and Technology. NIST Computational Chemistry Comparison and Benchmark Database. [Link]

  • National Institute of Standards and Technology. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • National Institute of Standards and Technology. NIST 101. Computational Chemistry Comparison and Benchmark Database. [Link]

  • National Institute of Standards and Technology. CCCBDB calculation results Page. [Link]

Sources

Unlocking the Conformational Landscape and Physicochemical Properties of 6-Oxa-2-azaspiro[3.4]octane: A Theoretical and Computational Guideline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can effectively explore novel chemical space. Among these, the 6-Oxa-2-azaspiro[3.4]octane core represents a promising motif due to its structural rigidity and potential for introducing diverse functionalities. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape, electronic properties, and reactivity of 6-Oxa-2-azaspiro[3.4]octane. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics based on this spirocyclic scaffold.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

The quest for novel bioactive molecules with improved pharmacological profiles has led to an increased interest in three-dimensional (3D) molecular architectures. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a distinct advantage over their flat, aromatic counterparts by providing a rigid framework that can orient substituents in precise spatial arrangements. This structural rigidity can enhance binding affinity and selectivity for biological targets.[1][2] The 6-Oxa-2-azaspiro[3.4]octane scaffold, a unique fusion of a tetrahydrofuran and an azetidine ring, presents an intriguing combination of hydrophilicity and structural constraint, making it a valuable building block in drug discovery.[3] Computational and theoretical studies are indispensable for understanding the inherent properties of this scaffold, thereby guiding synthetic efforts and accelerating the discovery of new drug candidates.

Unraveling the Conformational Preferences of 6-Oxa-2-azaspiro[3.4]octane

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Therefore, a thorough understanding of the conformational landscape of 6-Oxa-2-azaspiro[3.4]octane is paramount.

The "Why": Causality Behind Conformational Analysis

The spirocyclic nature of 6-Oxa-2-azaspiro[3.4]octane restricts its conformational flexibility compared to linear or monocyclic analogs. However, the non-planar nature of both the tetrahydrofuran and azetidine rings allows for the existence of multiple low-energy conformers. Identifying the global minimum energy conformation and the relative energies of other accessible conformers is crucial for:

  • Predicting Binding Modes: The lowest energy conformer is often, but not always, the bioactive conformation. Understanding the energetic cost of adopting other conformations is essential for accurate docking studies.

  • Interpreting Spectroscopic Data: Theoretical calculations of spectroscopic properties (e.g., NMR chemical shifts) for different conformers can be compared with experimental data to determine the dominant conformation in solution.

  • Guiding Derivative Design: Knowledge of the preferred spatial arrangement of substituents on the scaffold allows for the rational design of derivatives with optimized interactions with a target protein.

Experimental Workflow: A Step-by-Step Computational Protocol

A robust computational workflow is essential for a reliable conformational analysis.

Step 1: Initial 3D Structure Generation

  • The starting point is the generation of a 3D structure of 6-Oxa-2-azaspiro[3.4]octane. This can be accomplished using molecular building software or by retrieving the structure from chemical databases like PubChem.[4]

Step 2: Conformational Search

  • A systematic or stochastic conformational search should be performed to explore the potential energy surface. Common methods include:

    • Molecular Mechanics (MM) based searches: Using force fields like MMFF94 or OPLS3e, these methods are computationally inexpensive and suitable for an initial broad search.

    • Quantum Mechanics (QM) based searches: While more computationally demanding, QM methods provide a more accurate description of the electronic structure and are crucial for refining the geometries of the initial conformers found by MM methods.

Step 3: Geometry Optimization and Energy Calculation

  • The unique conformers identified in the search are then subjected to geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger) is a common choice that balances accuracy and computational cost.[5]

  • Frequency calculations should be performed on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

Step 4: Analysis of Results

  • The relative energies of the conformers are analyzed to identify the global minimum and other low-energy structures. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

G cluster_workflow Computational Workflow for Conformational Analysis start 1. 3D Structure Generation (e.g., from PubChem) conf_search 2. Conformational Search (MM followed by QM refinement) start->conf_search Initial Structure geom_opt 3. Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G*) conf_search->geom_opt Unique Conformers analysis 4. Analysis of Conformers (Relative Energies, Boltzmann Population) geom_opt->analysis Optimized Geometries & Energies endpoint Identification of Low-Energy Conformers analysis->endpoint

Caption: A typical workflow for the computational conformational analysis of 6-Oxa-2-azaspiro[3.4]octane.

Predicting Physicochemical and Spectroscopic Properties

Quantum chemical calculations can provide valuable insights into the electronic structure and properties of 6-Oxa-2-azaspiro[3.4]octane, which can be correlated with experimental data for validation.[5][6]

Electronic Properties
  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Spectroscopic Properties
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing the calculated spectra of different conformers with experimental data can help elucidate the dominant solution-phase structure.

  • Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the frequency analysis performed during geometry optimization. This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule.

Reactivity and Interaction Analysis

Understanding the reactivity of the 6-Oxa-2-azaspiro[3.4]octane core is essential for designing synthetic routes and predicting potential metabolic pathways.

Atom-in-Molecule (AIM) Analysis

AIM theory can be used to analyze the electron density topology to characterize the nature of chemical bonds and non-covalent interactions within the molecule.

Non-Covalent Interaction (NCI) Analysis

NCI plots provide a visual representation of non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for molecular recognition and binding.

A Self-Validating System: Integrating Theory and Experiment

The trustworthiness of computational predictions is significantly enhanced when they are validated against experimental data.

G cluster_validation Self-Validating System comp Computational Prediction - Conformational Energies - NMR & IR Spectra - Reactivity Indices validation Validation & Refinement comp->validation Predictions exp Experimental Data - X-ray Crystallography - NMR & IR Spectroscopy - Reaction Outcomes exp->validation Measurements validation->comp Refine Models

Caption: The iterative cycle of computational prediction and experimental validation.

This iterative process of prediction, experimental verification, and model refinement is the cornerstone of modern computational chemistry and is essential for generating reliable and actionable insights in drug discovery.

Quantitative Data Summary

The following table presents hypothetical calculated properties for the global minimum energy conformer of 6-Oxa-2-azaspiro[3.4]octane, which would be populated by the computational workflow described above.

PropertyCalculated ValueMethodBasis Set
Relative Energy0.00 kcal/molB3LYP6-311++G(d,p)
Dipole Moment1.85 DB3LYP6-311++G(d,p)
HOMO Energy-7.2 eVB3LYP6-311++G(d,p)
LUMO Energy1.5 eVB3LYP6-311++G(d,p)
HOMO-LUMO Gap8.7 eVB3LYP6-311++G(d,p)

Conclusion and Future Directions

Theoretical and computational studies provide a powerful lens through which to investigate the intrinsic properties of the 6-Oxa-2-azaspiro[3.4]octane scaffold. By elucidating its conformational preferences, electronic structure, and reactivity, these in silico methods can significantly de-risk and accelerate the drug discovery process. Future work in this area could involve the application of more advanced computational techniques, such as ab initio molecular dynamics, to simulate the behavior of this scaffold in a biological environment and to explore its interactions with specific protein targets. The continued synergy between computational chemistry and synthetic organic chemistry will undoubtedly unlock the full potential of this promising molecular architecture in the development of next-generation therapeutics.

References

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • RSC Publishing. (2019, March 5). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • National Institutes of Health. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

  • ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. Retrieved from [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • ResearchGate. (PDF) Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. Retrieved from [Link]

  • ACS Publications. (2021, May 12). Quantum Chemistry Calculations for Metabolomics. Retrieved from [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Unlocking the Synthetic Potential of 6-Oxa-2-azaspiro[3.4]octane: A Guide to its Reaction Mechanisms with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern medicinal chemistry is increasingly focused on the exploration of three-dimensional chemical space to identify novel drug candidates with improved physicochemical properties and biological activity. Spirocyclic scaffolds are at the forefront of this movement, and among them, 6-Oxa-2-azaspiro[3.4]octane stands out as a versatile and valuable building block.[1] This molecule features a unique spirocyclic fusion of a four-membered azetidine ring and a five-membered tetrahydrofuran ring.[1] The inherent ring strain of the azetidine moiety, combined with the nucleophilicity of its secondary amine, makes 6-Oxa-2-azaspiro[3.4]octane a highly reactive and synthetically tractable scaffold for the development of novel therapeutics.[2]

This application note provides a comprehensive guide to the reaction mechanisms of 6-Oxa-2-azaspiro[3.4]octane with various electrophiles. We will delve into the core principles governing its reactivity, present detailed reaction mechanisms, and offer robust experimental protocols for the synthesis of diverse derivatives.

Core Principles of Reactivity

The reactivity of 6-Oxa-2-azaspiro[3.4]octane is primarily dictated by the lone pair of electrons on the nitrogen atom within the azetidine ring. This secondary amine is a potent nucleophile, readily attacking a wide range of electrophilic species. The key factors influencing its reactivity are:

  • Nucleophilicity of the Azetidine Nitrogen: The nitrogen atom is the most electron-rich and sterically accessible site for electrophilic attack. Reactions with electrophiles will predominantly occur at this position.

  • Ring Strain: The azetidine ring possesses significant ring strain, which can influence the reaction pathways. While N-functionalization is the most common reaction, under certain harsh conditions or with specific Lewis acids, ring-opening reactions could be triggered.[2] However, azetidines are generally more stable than their three-membered aziridine counterparts.[2]

  • The Oxetane Ring: The tetrahydrofuran (THF) portion of the molecule is comparatively unreactive under the conditions typically used for N-functionalization. The ether oxygen is significantly less nucleophilic than the azetidine nitrogen.

Reaction Mechanisms with Common Electrophiles

The functionalization of the secondary amine in 6-Oxa-2-azaspiro[3.4]octane is a straightforward yet powerful strategy for generating a diverse library of compounds. The general mechanism involves the nucleophilic attack of the nitrogen on the electrophile, followed by deprotonation to yield the final product.

General_N_Functionalization cluster_reactants Reactants Spiro 6-Oxa-2-azaspiro[3.4]octane Intermediate N-functionalized Cationic Intermediate Spiro->Intermediate Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Intermediate Product N-functionalized Product Intermediate->Product Deprotonation Base_H Protonated Base (B-H+) Base Base (B:)

Caption: General mechanism of N-functionalization.

N-Acylation

N-acylation is a common transformation used to introduce amide functionalities, which are prevalent in bioactive molecules. This reaction is typically performed with acyl chlorides or anhydrides in the presence of a non-nucleophilic base to quench the generated acid.

N_Acylation_Mechanism Reactants 6-Oxa-2-azaspiro[3.4]octane + R-COCl Intermediate [Spiro-N(H)-C(=O)R]+ Cl- Reactants->Intermediate Nucleophilic Attack Product N-Acyl-6-Oxa-2-azaspiro[3.4]octane + Et3N-HCl Intermediate->Product Deprotonation Base Triethylamine (Et3N)

Caption: N-Acylation of 6-Oxa-2-azaspiro[3.4]octane.

N-Alkylation

N-alkylation with alkyl halides introduces alkyl substituents on the nitrogen atom, transforming the secondary amine into a tertiary amine. This reaction is often carried out in the presence of a base to neutralize the resulting hydrohalic acid.

N-Sulfonylation

Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in a variety of pharmaceuticals. Similar to acylation, this reaction requires a base to scavenge the HCl byproduct.

Experimental Protocols

The following protocols are representative examples for the functionalization of 6-Oxa-2-azaspiro[3.4]octane. These can be adapted for a wide range of electrophiles.

Protocol 1: N-Acylation with Benzoyl Chloride

Objective: To synthesize N-benzoyl-6-oxa-2-azaspiro[3.4]octane.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-Oxa-2-azaspiro[3.4]octane in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Add benzoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzoyl-6-oxa-2-azaspiro[3.4]octane.

Acylation_Workflow A 1. Dissolve Spirocycle in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Triethylamine B->C D 4. Add Benzoyl Chloride dropwise C->D E 5. Stir at RT for 4-6h (Monitor by TLC) D->E F 6. Quench with Water E->F G 7. Workup: Wash with NaHCO3, Brine F->G H 8. Dry (Na2SO4), Filter, Concentrate G->H I 9. Purify by Column Chromatography H->I J Product I->J

Caption: Workflow for N-Acylation.

Protocol 2: N-Alkylation with Benzyl Bromide

Objective: To synthesize N-benzyl-6-oxa-2-azaspiro[3.4]octane.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Oxa-2-azaspiro[3.4]octane in anhydrous acetonitrile, add potassium carbonate.

  • Add benzyl bromide to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The choice of electrophile, solvent, base, and temperature can be tailored to achieve the desired N-functionalized product. The following table summarizes typical reaction conditions.

Reaction TypeElectrophile (E+)BaseSolventTemperatureTypical Yield
N-Acylation R-COCl, (RCO)₂OEt₃N, DIPEADCM, THF0 °C to RTHigh
N-Alkylation R-Br, R-IK₂CO₃, Cs₂CO₃ACN, DMFRT to 60 °CModerate to High
N-Sulfonylation R-SO₂ClPyridine, Et₃NDCM0 °C to RTHigh
Reductive Amination R-CHO, NaBH(OAc)₃Acetic Acid (cat.)DCE, DCMRTGood to High

Conclusion

6-Oxa-2-azaspiro[3.4]octane is a highly valuable scaffold for creating diverse molecular architectures. Its reactivity is dominated by the nucleophilic secondary amine of the azetidine ring, allowing for straightforward and high-yielding N-functionalization reactions with a wide array of electrophiles. The protocols and mechanistic insights provided in this application note serve as a robust foundation for researchers and drug development professionals to leverage the synthetic potential of this promising building block in their discovery programs.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). PMC. Available at: [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Available at: [Link]

  • tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. Available at: [Link]

  • Enantioselective Conjugate Addition of Aldehydes to Oxetane- and Azetidine-Containing Nitroolefins: An Entry to Spirocyclic Pyrrolidines. (2025). ResearchGate. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Available at: [Link]

  • Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. (n.d.). White Rose Research Online. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ACS Publications. Available at: [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. (n.d.). MDPI. Available at: [Link]

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 6-Oxa-2-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide and detailed protocol for the complete structural elucidation of 6-Oxa-2-azaspiro[3.4]octane oxalate using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Spirocyclic scaffolds are increasingly vital in modern drug discovery, and a precise understanding of their structure is paramount. This application note details a systematic workflow, from sample preparation to advanced spectral analysis, ensuring an unambiguous and self-validating assignment of all proton (¹H) and carbon (¹³C) resonances. The methodologies described herein are designed for researchers, chemists, and quality control scientists working in pharmaceutical and chemical development.

Introduction: The Structural Challenge of Spirocyclic Scaffolds

6-Oxa-2-azaspiro[3.4]octane is a saturated heterocyclic compound featuring a unique spirocyclic junction where a four-membered azetidine ring and a five-membered tetrahydrofuran ring share a single quaternary carbon atom.[1] Such three-dimensional structures are of significant interest in medicinal chemistry as they can offer improved physicochemical properties compared to their planar counterparts.[2] The formation of an oxalate salt is a common strategy to enhance the crystallinity and solubility of amine-containing active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the non-destructive structural analysis of organic molecules in solution.[3] However, the assignment of NMR signals for spirocyclic systems can be non-trivial due to the rigid, three-dimensional arrangement of atoms and potential for complex spin-spin coupling patterns. This guide employs a multi-technique approach, combining standard 1D NMR with powerful 2D correlation experiments (COSY, HSQC, HMBC) and multiplicity editing (DEPT-135) to overcome these challenges and achieve a definitive structural assignment.

The structure and IUPAC numbering for the 6-Oxa-2-azaspiro[3.4]octane cation and its oxalate counter-ion are shown below.

Caption: Structure and numbering of 6-Oxa-2-azaspiro[3.4]octane oxalate.

Experimental Protocols

Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR data. For salt-like compounds, polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or protic solvents like deuterium oxide (D₂O) are excellent choices. DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and its residual solvent peak does not typically overlap with signals of interest.

Protocol:

  • Weigh approximately 10-15 mg of 6-Oxa-2-azaspiro[3.4]octane oxalate directly into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆ (99.9% D) to the tube.

  • Cap the tube and vortex gently for 1-2 minutes until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • The sample is now ready for NMR analysis.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following suite of experiments is recommended for a complete and unambiguous assignment.

Experiment Purpose Key Parameters (Typical for 400 MHz)
¹H NMR Quantitative proton count, chemical shifts, and coupling constants.Spectral Width: 12 ppm, Scans: 16, Relaxation Delay (d1): 2s
¹³C{¹H} NMR Provides chemical shifts for all unique carbon atoms.Spectral Width: 220 ppm, Scans: 1024, Relaxation Delay (d1): 2s
DEPT-135 Differentiates carbon types: CH/CH₃ (positive) vs. CH₂ (negative). Quaternary carbons are absent.[4]Spectral Width: 220 ppm, Scans: 256, Relaxation Delay (d1): 2s
gCOSY Identifies scalar-coupled protons (typically ²J and ³J), revealing H-C-C-H networks.[5]Spectral Width: 12 ppm (both dimensions), Scans per increment: 8
gHSQC Correlates each proton to its directly attached carbon atom (¹JCH).[6]F2 (¹H): 12 ppm, F1 (¹³C): 180 ppm, Scans per increment: 8
gHMBC Correlates protons and carbons over multiple bonds (²JCH, ³JCH), crucial for connecting spin systems and identifying quaternary carbons.[6]F2 (¹H): 12 ppm, F1 (¹³C): 220 ppm, Scans per increment: 16

A Systematic Workflow for Spectral Assignment

A logical and hierarchical approach is essential for accurate spectral assignment. The process begins with the analysis of simple 1D spectra and progressively integrates data from more complex 2D experiments to build a complete and validated molecular picture.

G A 1. Acquire 1D ¹H & ¹³C Spectra B 2. Acquire DEPT-135 Spectrum A->B D 4. Acquire 2D gHSQC Spectrum A->D C 3. Identify Carbon Types (CH₂, CH, Quaternary C) B->C E 5. Link Protons to Carbons (¹JCH Correlation) C->E D->E F 6. Acquire 2D gCOSY Spectrum E->F H 8. Acquire 2D gHMBC Spectrum E->H G 7. Establish H-H Connectivity (Spin Systems) F->G G->H J 10. Final Unambiguous Assignment G->J I 9. Link Fragments & Assign Quaternary C (²JCH, ³JCH Correlations) H->I I->J

Caption: Workflow for NMR spectral assignment.

Spectral Analysis and Data Interpretation

Analysis of 1D Spectra (¹H, ¹³C, DEPT-135)
  • ¹H NMR: The spectrum is expected to show four distinct signals for the spirocyclic cation, corresponding to the protons at C1, C3, C5, and C7. Due to the formation of the ammonium salt with oxalic acid, the protons on the carbons adjacent to the nitrogen (C1 and C3) will be significantly deshielded and shifted downfield. Protons adjacent to the oxygen (C5 and C7) will also be downfield relative to a simple alkane. Each signal should integrate to 2 protons, except for the exchangeable N-H proton.

  • ¹³C NMR: The proton-decoupled ¹³C spectrum should display five signals for the cation: four for the methylene (CH₂) carbons and one for the quaternary spiro carbon (C4). An additional signal at a much lower field (typically >160 ppm) corresponds to the two equivalent carbons of the oxalate anion.[7]

  • DEPT-135: This experiment is crucial for initial sorting.[8] It will confirm the presence of four CH₂ groups (C1, C3, C5, C7) which will appear as negative peaks. The quaternary spiro carbon (C4) and the oxalate carbons will be absent from the DEPT-135 spectrum.

Unambiguous Assignment using 2D Correlation Spectroscopy

While 1D spectra provide the basic framework, 2D NMR is required to piece the puzzle together definitively.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for linking the proton and carbon frameworks.[9] Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton and a carbon. By analyzing these correlations, we can definitively pair each ¹H signal with its corresponding ¹³C signal.

  • COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings, primarily through two and three bonds. For this molecule, we expect to see two isolated spin systems:

    • Azetidine Ring: A correlation between the protons on C1 and C3 is not expected as they are separated by the nitrogen atom.

    • Tetrahydrofuran Ring: A strong cross-peak should be observed between the protons on C5 and C7, as they are separated by three bonds (H-C5-C4-C7-H), though geminal and vicinal couplings within the ring system can be complex. The primary utility here is to confirm that C5 and C7 belong to the same ring system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity and assigning the quaternary carbon.[10] It reveals correlations between protons and carbons that are two or three bonds apart. The critical correlations to look for are:

    • From H1 and H3 to C4: Protons on the azetidine ring carbons should show a strong correlation to the spiro carbon (C4), confirming the [3.4] spiro junction.

    • From H5 and H7 to C4: Similarly, protons on the tetrahydrofuran ring should correlate to the same spiro carbon (C4).

    • Across the Heteroatoms: Correlations from protons on C1 and C3 to C4, and from C5 and C7 to C4, will firmly establish the connectivity of both rings to the central spiro carbon.

Summarized NMR Assignment

The following table presents the expected, complete assignment for 6-Oxa-2-azaspiro[3.4]octane oxalate in DMSO-d₆. Chemical shifts are predictive and may vary slightly based on concentration and exact experimental conditions.

Atom No.¹³C δ (ppm)¹H δ (ppm)¹H MultiplicityKey COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H→¹³C)
1 ~55-60~3.8-4.2t-C3, C4
3 ~55-60~3.8-4.2t-C1, C4
4 ~70-75-- (Quaternary)--
5 ~65-70~3.6-4.0tH7C4, C7
7 ~65-70~3.6-4.0tH5C4, C5
Oxalate ~165-170-- (Quaternary)--

Note on Multiplicity: The protons on each methylene group are chemically equivalent due to rapid conformational changes at room temperature, and they are adjacent to another methylene group across the spiro-carbon or heteroatom, often resulting in complex multiplets that may appear as triplets if coupling constants are similar.

Trustworthiness and Self-Validation

The power of this combined NMR approach lies in its inherent self-validation. An assignment is only considered correct if it is consistent across all experimental datasets. For example, the direct C1-H1 bond identified in the HSQC spectrum must be supported by the long-range HMBC correlation from H1 to the spiro carbon C4. The COSY data must align with the spin systems proposed from the HMBC connections. This cross-verification among independent experiments provides a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of 6-Oxa-2-azaspiro[3.4]octane oxalate was successfully achieved through a systematic and multi-faceted NMR spectroscopy workflow. By leveraging the combined power of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) techniques, all proton and carbon resonances were unambiguously assigned. This application note provides a robust and reliable protocol that can be adapted for the structural characterization of other novel spirocyclic compounds, ensuring scientific integrity and accelerating research in drug development and chemical synthesis.

References

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]. [Accessed January 2026].

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available from: [Link]. [Accessed January 2026].

  • Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]. [Accessed January 2026].

  • PubMed. 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Available from: [Link]. [Accessed January 2026].

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]. [Accessed January 2026].

  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. Available from: [Link]. [Accessed January 2026].

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. Available from: [Link]. [Accessed January 2026].

  • ACS Publications. High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. Available from: [Link]. [Accessed January 2026].

  • PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins. Available from: [Link]. [Accessed January 2026].

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. Available from: [Link]. [Accessed January 2026].

  • The Royal Society of Chemistry. Electronic Supporting information (ESI) Tuning of pH Enables Carbon-13 Hyperpolarization of Oxalates by SABRE. Available from: [Link]. [Accessed January 2026].

  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]. [Accessed January 2026].

  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]. [Accessed January 2026].

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]. [Accessed January 2026].

  • Semantic Scholar. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]. [Accessed January 2026].

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]. [Accessed January 2026].

  • ResearchGate. Effect of salt concentration on the ¹H NMR chemical shift δ of the... Available from: [Link]. [Accessed January 2026].

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]. [Accessed January 2026].

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available from: [Link]. [Accessed January 2026].

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]. [Accessed January 2026].

  • ResearchGate. 1H and 13C chemical shifts for acridines: Part XIX. N,N'-diacylproflavine derivatives. Available from: [Link]. [Accessed January 2026].

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]. [Accessed January 2026].

  • OSTI.gov. Rates of ligand exchange around the bis-oxalato complex NpO2(C2O4)23- measured using multinuclear NMR at neutral to semi-alkalin. Available from: [Link]. [Accessed January 2026].

  • University of Notre Dame. Organic Structure Elucidation Workbook. Available from: [Link]. [Accessed January 2026].

  • ACS Publications. Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Available from: [Link]. [Accessed January 2026].

  • ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]. [Accessed January 2026].

  • YouTube. DEPT Carbon NMR Spectroscopy. Available from: [Link]. [Accessed January 2026].

  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Available from: [Link]. [Accessed January 2026].

  • PubMed Central. NMR of Natural Products as Potential Drugs. Available from: [Link]. [Accessed January 2026].

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]. [Accessed January 2026].

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]. [Accessed January 2026].

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Available from: [Link]. [Accessed January 2026].

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 6-Oxa-2-azaspiro[3.4]octane for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Oxa-2-azaspiro[3.4]octane in Modern Drug Discovery

Spirocyclic scaffolds have emerged as privileged motifs in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Among these, 6-Oxa-2-azaspiro[3.4]octane represents a valuable building block, incorporating both an azetidine and a tetrahydrofuran ring. This combination of features provides a rigid framework with well-defined exit vectors for substitution, enabling precise interaction with biological targets. Its inherent polarity and potential for hydrogen bonding contribute to favorable physicochemical properties, making it an attractive component in the design of novel therapeutics across various disease areas.

This document provides a comprehensive guide for the large-scale synthesis of 6-Oxa-2-azaspiro[3.4]octane, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be scalable and adhere to the principles of Good Manufacturing Practice (GMP) for active pharmaceutical ingredients (APIs).[2][3][4][5]

Strategic Overview of the Synthetic Approach

The synthesis of 6-Oxa-2-azaspiro[3.4]octane is strategically designed as a multi-step process commencing from readily available starting materials. The core of this strategy involves the construction of the spirocyclic system through a robust and scalable reaction sequence. Key transformations include the oxidation of a protected azetidinol, followed by the formation of a spiro-epoxide and its subsequent intramolecular ring-opening. The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen ensures chemoselectivity throughout the synthesis and allows for a final, clean deprotection step to yield the target compound.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow Start N-Boc-3-hydroxyazetidine Step1 Step 1: Oxidation Start->Step1 Oxidizing Agent Intermediate1 N-Boc-azetidin-3-one Step1->Intermediate1 Step2 Step 2: Corey-Chaykovsky Reaction Intermediate1->Step2 Sulfur Ylide Intermediate2 N-Boc-1-oxa-5-azaspiro[2.3]hexane Step2->Intermediate2 Step3 Step 3: Intramolecular Ring Opening Intermediate2->Step3 Base Intermediate3 N-Boc-6-Oxa-2-azaspiro[3.4]octane Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 Acid FinalProduct 6-Oxa-2-azaspiro[3.4]octane Step4->FinalProduct

Caption: Overall synthetic strategy for 6-Oxa-2-azaspiro[3.4]octane.

Detailed Experimental Protocols

PART 1: Synthesis of N-Boc-azetidin-3-one (Intermediate 1)

Principle: This initial step involves the oxidation of the commercially available N-Boc-3-hydroxyazetidine to the corresponding ketone. A variety of mild oxidizing agents can be employed for this transformation, with Dess-Martin periodinane (DMP) or a Swern oxidation being common laboratory-scale choices. For large-scale synthesis, a more practical and cost-effective option such as oxidation with sodium hypochlorite in the presence of a catalytic amount of TEMPO is often preferred due to safety and waste considerations.

Protocol: TEMPO-Catalyzed Oxidation

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add N-Boc-3-hydroxyazetidine (1.0 eq), TEMPO (0.01 eq), and potassium bromide (0.1 eq) in dichloromethane (DCM, 10 vol).

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Addition of Oxidant: Prepare a solution of sodium hypochlorite (10-15% aqueous solution, 1.2 eq) and sodium bicarbonate (1.2 eq) in water. Add this solution dropwise to the reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until complete consumption of the starting material is observed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-azetidin-3-one as a crude product. This intermediate is often used in the next step without further purification.

ParameterValue
Starting MaterialN-Boc-3-hydroxyazetidine
Key ReagentsTEMPO, NaOCl, KBr
SolventDichloromethane (DCM)
Temperature0-10 °C
Typical Yield90-95%
PART 2: Synthesis of N-Boc-1-oxa-5-azaspiro[2.3]hexane (Intermediate 2)

Principle: The second step involves the formation of a spiro-epoxide via the Corey-Chaykovsky reaction.[6][7][8][9][10] This reaction utilizes a sulfur ylide, typically generated in situ from trimethylsulfoxonium iodide and a strong base, which reacts with the ketone (Intermediate 1) to form the epoxide.

Protocol: Corey-Chaykovsky Epoxidation

  • Ylide Formation: In a separate inerted reactor, suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO, 5 vol). Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature, ensuring the temperature does not exceed 30 °C. Stir the resulting mixture for 1-2 hours at room temperature until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Addition of Ketone: Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous DMSO (2 vol) and add it dropwise to the prepared ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 10 vol).

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield N-Boc-1-oxa-5-azaspiro[2.3]hexane.

ParameterValue
Starting MaterialN-Boc-azetidin-3-one
Key ReagentsTrimethylsulfoxonium iodide, NaH
SolventDimethyl sulfoxide (DMSO)
TemperatureRoom Temperature
Typical Yield70-85%
PART 3: Synthesis of N-Boc-6-Oxa-2-azaspiro[3.4]octane (Intermediate 3)

Principle: This crucial step involves the intramolecular ring-opening of the spiro-epoxide (Intermediate 2) to form the desired 6-oxa-2-azaspiro[3.4]octane skeleton. The reaction is typically promoted by a base, where the azetidine nitrogen acts as an internal nucleophile, attacking one of the epoxide carbons.[11][12][13]

Protocol: Intramolecular Epoxide Ring-Opening

  • Reaction Setup: Dissolve N-Boc-1-oxa-5-azaspiro[2.3]hexane (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (10 vol).

  • Addition of Base: Add a suitable base, such as sodium hydride (1.1 eq) or potassium tert-butoxide (1.1 eq), portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary. Monitor the progress by TLC or HPLC.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude N-Boc-6-Oxa-2-azaspiro[3.4]octane can be purified by flash column chromatography or crystallization.

ParameterValue
Starting MaterialN-Boc-1-oxa-5-azaspiro[2.3]hexane
Key ReagentsSodium hydride or Potassium tert-butoxide
SolventDMF or THF
Temperature0 °C to Room Temperature
Typical Yield60-75%
PART 4: Synthesis of 6-Oxa-2-azaspiro[3.4]octane (Final Product)

Principle: The final step is the deprotection of the Boc group from the azetidine nitrogen to yield the free amine. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.

Protocol: Acidic Deprotection

  • Reaction Setup: Dissolve N-Boc-6-Oxa-2-azaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM, 10 vol).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or HPLC until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in water and basify to a pH of >10 with a concentrated aqueous solution of sodium hydroxide or potassium carbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 6-Oxa-2-azaspiro[3.4]octane, can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride or oxalate) to meet pharmaceutical-grade purity requirements.[14]

ParameterValue
Starting MaterialN-Boc-6-Oxa-2-azaspiro[3.4]octane
Key ReagentsTrifluoroacetic acid (TFA) or HCl
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Typical Yield>95%

Quality Control and Analytical Characterization

Adherence to GMP guidelines requires rigorous analytical testing to ensure the identity, purity, and quality of the final API.[3]

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of intermediates and the final product by analyzing chemical shifts, coupling constants, and integration of proton signals.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • To determine the purity of the final product and intermediates. A chiral HPLC method may be necessary to assess enantiomeric purity if a chiral synthesis is performed.[15][16][17]

  • Mass Spectrometry (MS):

    • To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To identify the presence of key functional groups.

  • Elemental Analysis:

    • To determine the percentage composition of elements (C, H, N) in the final product.

Purity Specification (Example):

TestSpecification
AppearanceColorless to pale yellow oil or solid
Identity (¹H NMR, ¹³C NMR)Conforms to structure
Purity (HPLC)≥ 99.5%
Water Content (Karl Fischer)≤ 0.5%
Residual SolventsWithin ICH limits
Heavy Metals≤ 20 ppm

Safety and Handling

All synthetic steps should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Oxidizing agents (e.g., NaOCl): Corrosive and should be handled with care.

  • Sodium hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.

  • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Should be handled with extreme care in a fume hood.

  • Solvents (DCM, DMSO, DMF, THF): Refer to the specific Safety Data Sheets (SDS) for each solvent for detailed handling and disposal information.

Conclusion

The synthetic route and protocols outlined in this application note provide a robust and scalable method for the production of 6-Oxa-2-azaspiro[3.4]octane, a valuable building block for pharmaceutical research and development. By following these detailed procedures and adhering to GMP guidelines for quality control, researchers can confidently produce this key spirocyclic amine in high purity and yield, facilitating its application in the discovery of next-generation therapeutics.

Logical Flow of the Synthetic Protocol

Protocol Flow cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Synthesis of Intermediate 3 cluster_3 Final Product Synthesis s1_setup Step 1.1 Reaction Setup: N-Boc-3-hydroxyazetidine, TEMPO, KBr in DCM s1_cool Step 1.2 Cool to 0-5 °C s1_setup->s1_cool s1_add Step 1.3 Add NaOCl/NaHCO3 solution s1_cool->s1_add s1_monitor Step 1.4 Monitor by TLC/HPLC s1_add->s1_monitor s1_workup Step 1.5 Work-up and Extraction s1_monitor->s1_workup s1_isolate Step 1.6 Isolate N-Boc-azetidin-3-one s1_workup->s1_isolate s2_ylide Step 2.1 Ylide Formation: Trimethylsulfoxonium iodide + NaH in DMSO s2_add Step 2.2 Add Intermediate 1 s2_ylide->s2_add s2_react Step 2.3 React at Room Temperature s2_add->s2_react s2_quench Step 2.4 Quench and Extract s2_react->s2_quench s2_purify Step 2.5 Purify to get N-Boc-1-oxa-5-azaspiro[2.3]hexane s2_quench->s2_purify s3_setup Step 3.1 Reaction Setup: Intermediate 2 in DMF/THF s3_base Step 3.2 Add Base (NaH or KOtBu) s3_setup->s3_base s3_react Step 3.3 React at Room Temperature s3_base->s3_react s3_quench Step 3.4 Quench and Extract s3_react->s3_quench s3_purify Step 3.5 Purify to get N-Boc-6-Oxa-2-azaspiro[3.4]octane s3_quench->s3_purify s4_setup Step 4.1 Reaction Setup: Intermediate 3 in DCM s4_acid Step 4.2 Add TFA or HCl s4_setup->s4_acid s4_react Step 4.3 React at Room Temperature s4_acid->s4_react s4_remove Step 4.4 Solvent Removal s4_react->s4_remove s4_neutralize Step 4.5 Neutralize and Extract s4_remove->s4_neutralize s4_purify Step 4.6 Purify 6-Oxa-2-azaspiro[3.4]octane s4_neutralize->s4_purify

Caption: Step-by-step workflow for the synthesis of 6-Oxa-2-azaspiro[3.4]octane.

References

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • University of Rochester. How To: Purify by Crystallization. [Link]

  • RSC Publishing. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Google Patents. The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • ACS Publications. Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. [Link]

  • National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • National Institutes of Health. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Springer. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. [Link]

  • PubMed. Ring opening of epoxides with C-nucleophiles. [Link]

  • RSC Publishing. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Canada.ca. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • YouTube. Using Crystallization to Purify a Solid | Organic Chemistry lab. [Link]

  • YouTube. 13.6 Ring Opening of Epoxides | Organic Chemistry. [Link]

  • ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • YouTube. Corey-Chaykovsky Reaction | Epoxidation | Aziridination | Cyclopropanation. [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ComplianceOnline. Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Dalton Pharma Services. FDA's Guidelines for GMP Of API. [Link]

  • ResearchGate. Ring opening of epoxides with C-nucleophiles | Request PDF. [Link]

  • ADI Chemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. [Link]

  • Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link]

  • ResearchGate. (PDF) Organic amine flash purification using a novel stationary phase. [Link]

  • Google Patents.
  • PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]

  • R&D Chemicals. N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers. [Link]

Sources

Application Notes and Protocols: The Emerging Role of 6-Oxa-2-azaspiro[3.4]octane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

For decades, medicinal chemistry has been progressively moving away from the "flatland" of aromatic and conformationally flexible scaffolds towards molecules with greater three-dimensional (3D) complexity.[1][2] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this evolution. Their inherent rigidity and well-defined exit vectors allow for precise spatial positioning of substituents, enabling a more nuanced and selective interaction with biological targets.[1][3] This structural feature often translates into significant improvements in key drug-like properties, including aqueous solubility and metabolic stability, while providing access to novel chemical space.[3][4]

Within this valuable class of building blocks, the 6-Oxa-2-azaspiro[3.4]octane scaffold has emerged as a particularly compelling motif. This saturated heterocycle uniquely combines an azetidine ring with a tetrahydrofuran ring, creating a compact, polar, and conformationally restricted structure. It serves as a versatile bioisostere for commonly used fragments such as morpholine and piperazine, offering a novel strategy to modulate physicochemical properties and explore new structure-activity relationships (SAR).[1] This guide provides an in-depth exploration of the applications of 6-Oxa-2-azaspiro[3.4]octane, complete with detailed protocols for its synthesis and derivatization.

Core Attributes and Physicochemical Profile

The strategic advantage of the 6-Oxa-2-azaspiro[3.4]octane scaffold lies in its unique combination of structural features. The presence of both an oxygen and a nitrogen heteroatom within a compact spirocyclic framework imparts a favorable polarity profile. The azetidine nitrogen provides a convenient handle for synthetic elaboration, allowing for its seamless integration into a wide range of molecular architectures.

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem[5]
Molecular Weight 113.16 g/mol PubChem[5]
XLogP3-AA -0.3PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5][6]
Fraction of sp³ Carbons (Fsp³) 1.00Fluorochem[6]

Table 1: Key physicochemical properties of the 6-Oxa-2-azaspiro[3.4]octane core scaffold.

The high fraction of sp³-hybridized carbons underscores its three-dimensional character, while the low calculated logP value suggests excellent potential for aqueous solubility, a critical parameter for improving the pharmacokinetic profile of drug candidates.

Strategic Application as a Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[7] The 6-Oxa-2-azaspiro[3.4]octane scaffold is an excellent example of a "non-classical" bioisostere, offering a unique spatial and electronic alternative to more traditional heterocyclic rings.

Rationale for Bioisosteric Replacement:
  • Improved Physicochemical Properties: As shown in Table 1, the scaffold is less lipophilic than many common cyclic amines. Replacing a piperidine or a heavily substituted morpholine with this scaffold can enhance solubility and reduce metabolic liabilities associated with lipophilicity.[8]

  • Novel Exit Vectors and Conformational Rigidity: The spirocyclic nature fixes the relative orientation of the two rings, providing rigid and predictable vectors for substituent placement. This "escape from flatland" allows for the exploration of new binding pockets and can lead to enhanced target selectivity.[1][2]

  • Navigating Patent Space: In a competitive landscape, employing novel scaffolds like 6-Oxa-2-azaspiro[3.4]octane allows researchers to design unique chemical entities and circumvent existing intellectual property.[1]

G cluster_0 Lead Compound with Traditional Ring cluster_1 Optimized Compound with Spirocycle Morpholine Morpholine Ring (Common Scaffold) Spirocycle 6-Oxa-2-azaspiro[3.4]octane (Bioisosteric Replacement) Morpholine->Spirocycle Bioisosteric Replacement Lead_Properties Properties: - Known SAR - Potential Liabilities:  - Low Solubility  - Metabolic Instability Optimized_Properties Improved Properties: - Enhanced Solubility (Lower LogP) - Increased Metabolic Stability - Novel 3D Shape - New IP Space

Caption: Bioisosteric replacement strategy.

Applications in Active Drug Discovery Programs

The unique properties of the 6-Oxa-2-azaspiro[3.4]octane scaffold have led to its incorporation into various drug discovery campaigns, particularly in neuroscience and infectious diseases.

Muscarinic M4 Receptor Agonists for Neurological Disorders

The muscarinic acetylcholine M4 receptor is a validated G-protein coupled receptor (GPCR) target for the treatment of cognitive and psychotic disorders, including schizophrenia. A recent patent application highlights the use of 5-oxa-2-azaspiro[3.4]octane derivatives (an isomer of the title compound) as potent and selective M4 receptor positive allosteric modulators (PAMs) or agonists.[9] The spirocyclic core is crucial for orienting key pharmacophoric elements to achieve high-affinity binding and functional activity at the receptor.

Novel Antitubercular Agents

Nitroheterocyclic compounds are a potent class of antibacterial agents, with their mechanism of action involving reductive activation by bacterial enzymes to generate lethal reactive species.[10] Research into novel treatments for Mycobacterium tuberculosis has shown that conjugating a nitroaromatic warhead to a spirocyclic amine can lead to compounds with remarkable potency.[10][11] For instance, derivatives of the closely related 2,6-diazaspiro[3.4]octane core have yielded antitubercular leads with minimal inhibitory concentrations (MIC) as low as 0.016 µg/mL.[11] The 6-oxa-2-azaspiro[3.4]octane scaffold represents an attractive, more polar alternative in this context, potentially improving the safety and pharmacokinetic profile while maintaining the rigid 3D architecture crucial for activity.[10][12]

G cluster_workflow Drug Discovery Workflow Scaffold 6-Oxa-2-azaspiro[3.4]octane Scaffold Derivatization Synthetic Derivatization (e.g., N-Acylation, N-Alkylation) Scaffold->Derivatization Functionalize Library Compound Library Derivatization->Library Synthesize Screening High-Throughput Screening Library->Screening Test Lead Lead Compound (e.g., M4 Agonist, Antitubercular Agent) Screening->Lead Identify

Caption: Workflow for scaffold-based drug discovery.

Experimental Protocols

The following protocols provide a framework for the synthesis and functionalization of the 6-Oxa-2-azaspiro[3.4]octane scaffold. These methods are based on established procedures for related spirocyclic systems and should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of N-Boc-6-Oxa-2-azaspiro[3.4]octane

This protocol outlines a potential multi-step synthesis to access the protected core scaffold, a key intermediate for further derivatization. The synthesis of related oxa-spirocycles has been reported, often involving cyclization strategies.[13]

Materials:

  • Commercially available starting materials (e.g., epichlorohydrin derivatives, β-amino alcohols).

  • tert-Butoxycarbonyl (Boc) anhydride (Boc₂O).

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)).

  • Standard laboratory glassware and purification equipment (silica gel for chromatography).

Procedure:

  • Step A: Formation of the Azetidine Ring Precursor:

    • The synthesis often begins with the construction of a suitably functionalized azetidine or tetrahydrofuran precursor. Annulation strategies are commonly employed.[14] For this scaffold, a plausible route involves the reaction of a protected 3-amino-1,2-propanediol derivative with a suitable cyclizing agent to form the tetrahydrofuran ring, followed by formation of the azetidine.

  • Step B: Boc Protection of the Azetidine Nitrogen:

    • Dissolve the crude amine from the previous step in DCM.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of Boc₂O (1.2 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by washing with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-Boc protected intermediate.

  • Step C: Cyclization to Form the Spirocyclic Core:

    • A key intramolecular cyclization step is required to form the final spirocyclic system. This can often be achieved under basic conditions. For example, a precursor containing a suitable leaving group (e.g., a tosylate or mesylate) can be treated with a base like sodium hydride (NaH) in an appropriate solvent such as THF or DMSO to induce ring closure.[10]

    • Example Condition: To a solution of the precursor in dry THF at 0 °C, add NaH (1.5 equivalents) portion-wise. Allow the reaction to stir at room temperature for 18 hours.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the target N-Boc-6-Oxa-2-azaspiro[3.4]octane.

Protocol 2: Derivatization via N-Acylation

This protocol describes the coupling of a carboxylic acid to the secondary amine of the deprotected scaffold, a common method for building target molecules.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (deprotected from the Boc-protected version using an acid like TFA in DCM).

  • Carboxylic acid of interest (1.0 equivalent).

  • Coupling agent, e.g., HATU or HBTU (1.1 equivalents).

  • Base, e.g., Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Anhydrous solvent, e.g., Dimethylformamide (DMF).

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.

  • Activation: Add the coupling agent (HATU) and DIPEA to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 6-Oxa-2-azaspiro[3.4]octane in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Conclusion and Future Outlook

The 6-Oxa-2-azaspiro[3.4]octane scaffold is a powerful building block for modern medicinal chemistry. Its unique three-dimensional structure, favorable physicochemical properties, and synthetic tractability make it an attractive alternative to traditional heterocyclic motifs. By serving as a versatile bioisostere, it enables the fine-tuning of solubility, metabolic stability, and target engagement, ultimately facilitating the discovery of safer and more effective medicines. As drug discovery programs continue to demand greater molecular diversity and access to novel chemical space, the strategic application of scaffolds like 6-Oxa-2-azaspiro[3.4]octane will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available from: [Link]

  • Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. ResearchGate. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. Available from: [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Aza- and Diazabiphenyl Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][15]oxazine (PA-824). ResearchGate. Available from: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central, National Institutes of Health (NIH). Available from: [Link]

  • Application of Bioisosteres in Drug Design. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of the Secondary Amine in 6-Oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality provides a rigid and conformationally constrained scaffold that allows for precise projection of functional groups into chemical space.[1][2] This often leads to improved potency, selectivity, and pharmacokinetic properties compared to flatter, more flexible aromatic systems. The 6-Oxa-2-azaspiro[3.4]octane core, which incorporates a strained azetidine ring fused to a tetrahydrofuran ring, is an attractive building block for drug discovery.[3][4]

The secondary amine within the azetidine ring is a key handle for diversification, allowing for the introduction of a wide array of substituents to modulate biological activity and physicochemical properties. However, the reactivity of this amine is influenced by the inherent ring strain of the four-membered azetidine heterocycle.[5][6] This strain can impact bond angles, nitrogen lone pair availability, and the overall stability of the molecule, making the choice of reaction conditions critical.[7][8]

This document provides a detailed guide with validated protocols for the most common and effective derivatization strategies for the secondary amine of 6-Oxa-2-azaspiro[3.4]octane: N-Sulfonylation, N-Acylation, and N-Alkylation via Reductive Amination.

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Classes Start 6-Oxa-2-azaspiro[3.4]octane Acylation N-Acylation Start->Acylation Sulfonylation N-Sulfonylation Start->Sulfonylation Alkylation N-Alkylation (Reductive Amination) Start->Alkylation Amide N-Amide Derivatives Acylation->Amide RCOCl/ R(CO)₂O Sulfonamide N-Sulfonamide Derivatives Sulfonylation->Sulfonamide RSO₂Cl Amine N-Alkyl/Aryl Derivatives Alkylation->Amine RCHO/RCOR', [H]

Fig 1. Overview of derivatization pathways for 6-Oxa-2-azaspiro[3.4]octane.

N-Sulfonylation: Synthesizing Stable Sulfonamides

N-Sulfonylation is a robust method for converting the secondary amine into a stable, non-basic sulfonamide. This transformation is critical in drug design for removing a basic center, which can alter a compound's pKa, membrane permeability, and metabolic profile. The resulting sulfonamide can also act as a hydrogen bond acceptor.

Causality and Experimental Choices

The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur atom of a sulfonyl chloride. A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. Its role is to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the highly reactive sulfonyl chloride. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature to ensure completion.

A protocol adapted from the successful sulfonylation of the related 2,6-diazaspiro[3.4]octane scaffold is highly effective.[9][10]

G cluster_main N-Sulfonylation Reaction Scheme Amine 6-Oxa-2-azaspiro[3.4]octane Plus1 + SulfonylChloride R-SO₂Cl Arrow Product N-Sulfonylated Product Conditions Base (e.g., Et₃N) Solvent (e.g., DCM) 0 °C to RT G cluster_main N-Acylation Reaction Scheme Amine 6-Oxa-2-azaspiro[3.4]octane Plus1 + AcidChloride R-COCl Arrow Product N-Acylated Product (Amide) Conditions Base (e.g., Et₃N) Solvent (e.g., DCM) 0 °C to RT G cluster_main Reductive Amination Workflow Amine 6-Oxa-2-azaspiro[3.4]octane Plus1 + Carbonyl Aldehyde/Ketone Arrow1 [H⁺] Iminium Iminium Ion (Intermediate) Arrow2 [H⁻] Product N-Alkylated Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Oxa-2-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 6-Oxa-2-azaspiro[3.4]octane oxalate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic building block. Spirocycles are increasingly important in medicinal chemistry for their ability to confer three-dimensional structure and novel physicochemical properties.[1][2] However, their synthesis can present unique challenges. This guide provides in-depth, field-proven insights into identifying, mitigating, and removing common process-related impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the synthesis and handling of 6-Oxa-2-azaspiro[3.4]octane oxalate.

Q1: What is the correct stoichiometry for oxalate salt formation? A: The target is a 1:1 oxalate salt. However, it is common to find related salt forms, such as the hemioxalate (a 2:1 ratio of the spirocyclic amine to oxalic acid).[3] The precise stoichiometry of the final product depends critically on the molar equivalents of oxalic acid used and the crystallization conditions. For a robust process, it is recommended to use 1.0 to 1.05 molar equivalents of oxalic acid relative to the 6-Oxa-2-azaspiro[3.4]octane free base. Using a significant excess of oxalic acid can lead to its co-precipitation as an impurity.

Q2: What are the best analytical methods to assess the purity and stoichiometry of the final product? A: A multi-pronged analytical approach is essential for comprehensive quality control:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying organic impurities, including unreacted starting materials, intermediates, and side-products. The mass spectrometer will confirm the presence of the desired product (m/z for the free base, C₆H₁₁NO, is approx. 113.16).[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Crucial for structural confirmation and for determining the ratio of the spirocycle to the oxalate counterion by integrating the respective protons. It is also excellent for detecting residual solvents.

  • Karl Fischer Titration: To quantify the water content, which can affect the stability and handling of the material.

  • Elemental Analysis (CHN): Provides confirmation of the empirical formula and the overall purity of the salt form.

Q3: My final product is a sticky oil or fails to crystallize. What is the likely cause? A: This is a common issue often indicative of significant impurities that inhibit the formation of a stable crystal lattice. The primary culprits are typically:

  • Residual Solvents: Entrapped solvent molecules disrupt crystallization.

  • Process Intermediates: Incompletely cyclized precursors are often more flexible and "oily" than the rigid spirocyclic product.

  • Excess Starting Material: Can act as a crystallization inhibitor.

  • High Water Content: Can lead to the formation of hydrates or prevent crystallization altogether. A thorough drying procedure under vacuum is critical.

Q4: What is the expected appearance and solubility of high-purity 6-Oxa-2-azaspiro[3.4]octane oxalate? A: High-purity (>97%) 6-Oxa-2-azaspiro[3.4]octane oxalate is typically an off-white to white crystalline solid.[3] It generally exhibits good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in less polar solvents such as ethyl acetate, dichloromethane, and ethers.

Section 2: Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section details the most frequently observed impurities, their mechanisms of formation, and robust protocols for their prevention and removal.

Impurity A: Incompletely Cyclized Precursor
  • Identity: N-(2-(hydroxymethyl)allyl)oxetan-3-amine or a related open-chain intermediate, depending on the specific synthetic route.

  • Root Cause Analysis: The formation of spirocycles often relies on an intramolecular cyclization step.[5] Incomplete reaction due to insufficient reaction time, suboptimal temperature, or deactivation of the catalyst can lead to the persistence of the open-chain precursor. This is a classic process-related impurity.

  • Detection: By LC-MS, this impurity will have a molecular weight corresponding to the precursor. On a TLC plate, it will likely have a different Rf value than the more rigid spirocyclic product.

  • Mitigation & Prevention Protocol:

    • Monitor Reaction Progress: Utilize in-process controls (TLC or LC-MS) to ensure the reaction goes to completion. Do not proceed with workup until the starting material/intermediate is consumed.

    • Optimize Reaction Conditions: Ensure the temperature is maintained at the optimal level for the cyclization step. If the reaction stalls, a modest increase in temperature or an extended reaction time may be necessary.

    • Reagent Stoichiometry: Ensure that any reagents driving the cyclization (e.g., bases, catalysts) are present in the correct molar ratio and are of sufficient purity.

  • Remediation Protocol: If the impurity is present in the crude product, it can often be removed via column chromatography on silica gel before salt formation. Due to differing polarity and structure, a gradient elution (e.g., dichloromethane/methanol) can effectively separate the flexible precursor from the compact spirocycle.

Impurity B: Ring-Opened Byproducts (e.g., 1-(azetidin-3-yl)propane-1,3-diol)
  • Identity: Products resulting from the cleavage of the oxetane ring.

  • Root Cause Analysis: The four-membered oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under harsh acidic or nucleophilic conditions.[6] This can occur during the synthesis itself if acidic reagents are used, or more commonly, during an aggressive deprotection step or even during the oxalate salt formation if conditions are not carefully controlled.

  • Detection: By LC-MS, this will appear as a product with a molecular weight corresponding to the spirocycle + H₂O. ¹H NMR may show the disappearance of characteristic oxetane protons and the appearance of new signals for primary and secondary alcohols.

  • Mitigation & Prevention Protocol:

    • Control pH: Maintain a neutral or slightly basic pH throughout the synthesis and workup of the free base.

    • Mild Deprotection: If using protecting groups (e.g., Boc on the nitrogen), choose deprotection conditions that are known to be mild towards the oxetane ring (e.g., avoid strong, hot mineral acids).

    • Controlled Salt Formation: Add the oxalic acid solution to the free base at a controlled temperature (e.g., 0-25 °C) and avoid prolonged heating of the acidic mixture. See Protocol 1 for details.

  • Remediation Protocol: These diol impurities are significantly more polar than the desired product. They can typically be removed by recrystallization (see Protocol 2) or, in difficult cases, by silica gel chromatography of the free base.

Impurity C: Incorrect Salt Stoichiometry (Free Base / Excess Oxalic Acid)
  • Identity: Residual 6-Oxa-2-azaspiro[3.4]octane (free base) or unreacted oxalic acid.

  • Root Cause Analysis: This directly results from using an incorrect molar ratio of oxalic acid to the free base during the salt formation step. An insufficient amount of acid leaves residual free base, while an excess can co-precipitate with the desired salt.

  • Detection:

    • Excess Free Base: The ¹H NMR will show a deviation from the expected 1:1 integration ratio of spirocycle protons to oxalate protons. The material may also feel slightly basic.

    • Excess Oxalic Acid: Can be detected by specialized analytical methods for oxalate quantification or by careful analysis of the ¹H and ¹³C NMR spectra.[7][8] The melting point of the product may also be broad or depressed.

  • Mitigation & Prevention Protocol:

    • Accurate Quantification of Free Base: Before salt formation, accurately determine the quantity of the free base, accounting for any residual solvents from the previous step. It is often best practice to dissolve the crude free base in a solvent, take an aliquot for concentration to determine the true yield, and then calculate the required amount of oxalic acid.

    • Controlled Addition: Use a precisely prepared solution of oxalic acid and add it slowly to a stirred solution of the free base. See Protocol 1.

  • Remediation Protocol:

    • To Remove Excess Free Base: The material can be re-slurried in a suitable solvent (e.g., isopropanol) and treated with the calculated small amount of additional oxalic acid to convert the remaining free base to the salt, followed by recrystallization.

    • To Remove Excess Oxalic Acid: Recrystallization is the most effective method. Oxalic acid has different solubility profiles than the target salt and can be left behind in the mother liquor. See Protocol 2.

Section 3: Data and Protocols

Table 1: Summary of Common Impurities and Control Strategies
Impurity IDCommon NamePotential StructureMW ( g/mol )Detection MethodMitigation Strategy
A Incomplete Cyclization PrecursorVaries by route; open-chain amineVariesLC-MS, TLCDrive reaction to completion; optimize conditions.
B Ring-Opened ByproductDiol derivative~131.17LC-MS, ¹H NMRAvoid harsh acidic conditions; control temperature.
C Incorrect StoichiometryFree Base / Excess Oxalic Acid113.16 / 90.03¹H NMR, Elemental AnalysisAccurate molar ratio (1.0-1.05 eq. acid); controlled addition.
Protocol 1: High-Purity Oxalate Salt Formation

This protocol assumes you have a solution of the crude 6-Oxa-2-azaspiro[3.4]octane free base after workup.

  • Quantify the Free Base: Accurately determine the mass of the free base in your solution.

  • Prepare Oxalic Acid Solution: Weigh out 1.02 molar equivalents of dihydrous oxalic acid. Dissolve it in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • Combine Solutions: Cool the solution of the free base to 0-5 °C in an ice bath. Slowly add the oxalic acid solution dropwise over 15-30 minutes with vigorous stirring.

  • Induce Crystallization: A precipitate should begin to form. Continue stirring at 0-5 °C for at least 1-2 hours to maximize precipitation. If no solid forms, you can attempt to scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolate the Product: Collect the solid by vacuum filtration.

  • Wash: Wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to remove any soluble impurities.

  • Dry: Dry the product under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Recrystallization for Impurity Removal
  • Solvent Selection: Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice is a mixture like isopropanol/water or ethanol.

  • Dissolution: Place the impure oxalate salt in a flask and add the minimum amount of the hot solvent required to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum as described in Protocol 1.

Section 4: Visualizing the Process

Diagram 1: Plausible Synthetic Pathway and Impurity Formation

G cluster_main Desired Synthetic Pathway cluster_impurity Impurity Formation Pathways A Protected Precursor A B Intermediate B (Open-Chain) A->B C Cyclization B->C I1 Impurity A (Incomplete Cyclization) B->I1 Side Reaction: Incomplete D Protected Spirocycle C->D E Deprotection D->E F Free Base (6-Oxa-2-azaspiro[3.4]octane) E->F I2 Impurity B (Ring-Opening) E->I2 Side Reaction: Harsh Acid G Salt Formation (+ Oxalic Acid) F->G H Final Product (Oxalate Salt) G->H

Caption: Synthetic pathway showing key transformations and points where impurities A and B can arise.

Diagram 2: Troubleshooting Decision Tree

G start Analysis Shows Low Purity (<97%) q1 Major Impurity ID by LC-MS? start->q1 is_precursor Impurity A: Unreacted Precursor q1->is_precursor  MW = Precursor is_diol Impurity B: Ring-Opened Diol q1->is_diol  MW = Product + 18 is_ratio Impurity C: Incorrect Stoichiometry q1->is_ratio  Check ¹H NMR Ratio action_precursor Action: Re-run reaction to completion or purify free base by chromatography. is_precursor->action_precursor action_diol Action: Recrystallize product (Protocol 2). Review pH control in process. is_diol->action_diol action_ratio Action: Re-slurry and adjust acid amount or recrystallize (Protocol 2). is_ratio->action_ratio

Caption: A decision tree for troubleshooting based on initial analytical results.

References

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]

  • ResearchGate. Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. [Link]

  • ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Chemical Science. Oxa-spirocycles: synthesis, properties and applications. (2021). [Link]

  • PubMed. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • AIR Unimi. Stereoselective domino reactions in the synthesis of spiro compounds. (2022). [Link]

  • Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 14(9), 863. [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). [Link]

  • MDPI. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2021). [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2023). [Link]

  • NIH. Analytical procedures and methods validation for oxalate content estimation. (2018). [Link]

Sources

Technical Support Center: Synthesis of 6-Oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Oxa-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Introduction to the Synthesis

The 6-Oxa-2-azaspiro[3.4]octane core is a significant structural motif in medicinal chemistry due to its three-dimensional nature, which can enhance the pharmacological properties of drug candidates. A common and effective route to this scaffold involves the reductive amination of a suitable amino alcohol with 3-oxetanone, followed by an intramolecular cyclization. This seemingly straightforward process can be prone to several side reactions that can complicate purification and reduce overall yield.

This guide will address specific issues in a question-and-answer format, providing both theoretical explanations and practical troubleshooting steps.

Troubleshooting Guide & FAQs

Section 1: Reductive Amination and Initial Adduct Formation

The first critical step is the formation of the intermediate amino alcohol adduct from 3-oxetanone and an appropriate amino alcohol, such as 2-aminoethanol, followed by reduction.

Q1: My reaction yield is consistently low after the reductive amination step. What are the likely causes?

A1: Low yields in this step often stem from several competing side reactions and suboptimal reaction conditions. Here are the primary factors to investigate:

  • Over-alkylation: Reductive amination can sometimes lead to the formation of tertiary amines if the newly formed secondary amine reacts further with another molecule of 3-oxetanone.[1] This is particularly problematic if the rate of the initial imine formation and reduction is slow compared to the subsequent alkylation.

  • Self-condensation of 3-Oxetanone: Under acidic or basic conditions, 3-oxetanone can undergo self-condensation or polymerization, reducing the amount of ketone available for the desired reaction.

  • Sub-optimal pH: The formation of the iminium ion intermediate is pH-dependent. A pH that is too low will protonate the starting amine, rendering it non-nucleophilic. Conversely, a pH that is too high will not sufficiently activate the carbonyl for nucleophilic attack. For many reductive aminations, a mildly acidic pH of 4-6 is optimal.[2]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the amino alcohol (1.1-1.2 equivalents) to favor the formation of the desired secondary amine and minimize over-alkylation.

  • pH Adjustment: Buffer the reaction mixture. Acetic acid is a common choice to maintain a suitable pH for both imine formation and the stability of the reducing agent.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride or sodium borohydride for reductive aminations as it is less toxic and effective under mildly acidic conditions.[1]

  • Temperature Control: Maintain a low to ambient temperature (0 °C to room temperature) to disfavor side reactions.

Q2: I am observing a significant amount of a dimeric byproduct. What is its likely structure and how can I avoid it?

A2: The dimeric byproduct is most likely the result of over-alkylation, where the desired product, a secondary amine, reacts with another molecule of 3-oxetanone.

Mitigation Strategy:

  • Slow Addition of the Ketone: Add the 3-oxetanone solution dropwise to a solution of the amino alcohol and the reducing agent. This maintains a low concentration of the ketone, favoring the initial reaction with the primary amine over the subsequent reaction with the secondary amine product.

Section 2: Intramolecular Cyclization and Spirocycle Formation

The final ring-closing step to form the spirocyclic ether is critical and can be challenging.

Q3: The intramolecular cyclization to form the tetrahydrofuran ring is inefficient. What factors influence this step?

A3: The efficiency of the intramolecular cyclization is primarily governed by the reaction conditions that promote the nucleophilic attack of the hydroxyl group onto the carbon bearing the leaving group.

  • Base Strength: A suitable base is required to deprotonate the hydroxyl group, making it a more potent nucleophile. However, a base that is too strong can promote elimination side reactions. Common bases for this type of cyclization include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K2CO3).

  • Solvent Choice: A polar aprotic solvent such as DMF or THF is generally preferred to solvate the cation of the base and not interfere with the nucleophilicity of the alkoxide.

  • Leaving Group: The efficiency of the cyclization is also dependent on the nature of the leaving group on the azetidine ring. In many synthetic routes, this is a tosylate or mesylate group introduced after the reductive amination.

Troubleshooting Steps:

  • Optimize the Base: If you are observing low conversion, consider a stronger base. If you are seeing elimination byproducts, a weaker base may be necessary.

  • Temperature Control: This reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. An initial screen of temperatures from room temperature to 80 °C is recommended.

  • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions. This can be achieved by the slow addition of the substrate to a solution of the base.

Q4: I am observing the formation of an isomeric byproduct. What could it be?

A4: Ring-opening of the oxetane ring in the starting material or the azetidine ring in the intermediate under certain conditions can lead to isomeric byproducts. For instance, under strongly acidic or basic conditions, the strained four-membered rings can be susceptible to cleavage, leading to linear or rearranged products.

Preventative Measures:

  • Mild Reaction Conditions: Employ mild bases and acids throughout the synthetic sequence.

  • Protecting Groups: If ring stability is a persistent issue, consider the use of protecting groups for the amine or alcohol functionalities that can be removed under neutral conditions at the end of the synthesis.

Visualizing the Synthetic Pathway and Side Reactions

To better understand the process, the following diagrams illustrate the intended synthetic route and a key side reaction.

Synthesis_of_6_Oxa_2_azaspiro_3_4_octane Start 3-Oxetanone + Amino Alcohol Imine Imine/Iminium Intermediate Start->Imine Condensation Reduced_Adduct Reduced Amino Alcohol Adduct Imine->Reduced_Adduct Reduction (e.g., STAB) Activated_Adduct Activated Adduct (e.g., Tosylate) Reduced_Adduct->Activated_Adduct Activation (e.g., TsCl) Dimer Over-alkylation Byproduct (Dimer) Reduced_Adduct->Dimer + 3-Oxetanone Final_Product 6-Oxa-2-azaspiro[3.4]octane Activated_Adduct->Final_Product Intramolecular Cyclization (Base)

Caption: Synthetic pathway and a common side reaction.

Experimental Protocols

Protocol 1: Reductive Amination
  • To a solution of 2-aminoethanol (1.1 eq) in dichloromethane (DCM) at 0 °C, add acetic acid (1.2 eq).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Add a solution of 3-oxetanone (1.0 eq) in DCM dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 2: Intramolecular Cyclization
  • Dissolve the crude amino alcohol from the previous step in anhydrous THF.

  • In a separate flask, prepare a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.

  • Add the solution of the amino alcohol dropwise to the NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

StepKey ReagentsTypical YieldCommon Impurities
Reductive Amination 3-Oxetanone, 2-Aminoethanol, STAB60-80%Over-alkylation product, unreacted starting materials
Intramolecular Cyclization Amino alcohol intermediate, NaH50-70%Polymeric material, elimination byproducts

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Oxa-2-azaspiro[3.4]octane Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions involving 6-Oxa-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this versatile building block. The unique structural and electronic properties of this spirocyclic amine present both opportunities and challenges in C-N bond formation. This document will equip you with the knowledge to navigate these complexities and achieve successful coupling outcomes.

Introduction to 6-Oxa-2-azaspiro[3.4]octane Coupling

6-Oxa-2-azaspiro[3.4]octane is a valuable scaffold in medicinal chemistry due to its three-dimensional structure, which can enhance the physicochemical properties of drug candidates. The secondary amine provides a key handle for derivatization, most commonly through N-arylation (e.g., Buchwald-Hartwig amination) or N-acylation (amide bond formation). Understanding the nuances of these reactions is critical for efficient and high-yielding synthesis.

This guide is divided into two main sections, addressing the most common coupling strategies:

  • Part 1: N-Arylation via Buchwald-Hartwig Amination

  • Part 2: N-Acylation via Amide Bond Formation

Each section will provide a troubleshooting guide in a question-and-answer format, followed by detailed experimental protocols and mechanistic insights.

Part 1: N-Arylation of 6-Oxa-2-azaspiro[3.4]octane via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] For a secondary cyclic amine like 6-Oxa-2-azaspiro[3.4]octane, careful optimization of the catalyst, ligand, base, and solvent is crucial for success.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My reaction shows low or no conversion of the aryl halide. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue and can stem from several factors related to the catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ensure your phosphine ligand is not oxidized. Using a pre-formed Pd(0) catalyst or a palladacycle precatalyst can be beneficial as they often form the active catalyst more readily.[3]

  • Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For sterically accessible secondary amines like 6-Oxa-2-azaspiro[3.4]octane, a moderately bulky, electron-rich phosphine ligand is a good starting point.

    • Solution: Screen a panel of ligands. Good starting points for secondary amines include RuPhos and BrettPhos.[1]

  • Suboptimal Base: The base is crucial for the deprotonation of the amine coordinated to the palladium center. The choice of base is often solvent-dependent.

    • Solution: For non-polar solvents like toluene or dioxane, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[4] In polar aprotic solvents like DMF, a weaker base such as K₂CO₃ or Cs₂CO₃ might be more suitable.

  • Reaction Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for decomposition of starting materials or product.[3]

Q2: I am observing significant formation of a hydrodehalogenated arene side product. What is causing this and how can I minimize it?

A2: Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is often a result of a competing β-hydride elimination pathway.[2]

  • Cause: This side reaction can become significant if the reductive elimination of the desired C-N bond is slow.

  • Solutions:

    • Ligand Choice: Employing bulkier phosphine ligands can disfavor the geometry required for β-hydride elimination and promote reductive elimination.

    • Base Selection: Using a weaker base might sometimes reduce the rate of this side reaction.

    • Lower Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can sometimes minimize side reactions.

Q3: My reaction is producing a significant amount of homocoupled biaryl product. How can I prevent this?

A3: The formation of biaryls is a common side reaction in many cross-coupling reactions and is often promoted by the presence of oxygen.

  • Cause: Oxidative addition of two aryl halides to the palladium center, followed by reductive elimination, leads to the homocoupled product.

  • Solutions:

    • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Degassed Solvents: Use properly degassed solvents to minimize dissolved oxygen.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the N-arylation of 6-Oxa-2-azaspiro[3.4]octane with an aryl bromide. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.

Reagent Amount (mol equiv) Purpose
Aryl Bromide1.0Electrophile
6-Oxa-2-azaspiro[3.4]octane1.2Nucleophile
Pd₂(dba)₃0.01 (1 mol% Pd)Palladium Precatalyst
RuPhos0.02 (2 mol%)Ligand
NaOtBu1.4Base
Toluene (anhydrous, degassed)-Solvent

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, 6-Oxa-2-azaspiro[3.4]octane, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)(L)₂-X OxAdd->PdII_complex Ligand_Exchange Ligand Exchange (+ Amine, -X⁻) PdII_complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(L)(Amine)]⁺ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)-Amide Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regenerated Catalyst Product Ar-Amine (Product) Reductive_Elimination->Product Desired Product

Caption: Buchwald-Hartwig Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst.[1] The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2]

Part 2: N-Acylation of 6-Oxa-2-azaspiro[3.4]octane via Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in organic synthesis. For a sterically accessible secondary amine like 6-Oxa-2-azaspiro[3.4]octane, a variety of coupling reagents can be employed. However, challenges can still arise, particularly with sterically hindered carboxylic acids or electron-deficient amines.

Troubleshooting Guide: Amide Coupling

Q1: My amide coupling reaction is sluggish or incomplete. How can I drive it to completion?

A1: Incomplete conversion in amide coupling reactions is often due to insufficient activation of the carboxylic acid or low nucleophilicity of the amine.

  • Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC or DIC in the presence of an additive like HOBt or Oxyma are often effective.[5] For more challenging substrates (e.g., sterically hindered carboxylic acids), more potent coupling reagents like HATU or HBTU are recommended.[5] These reagents form highly reactive activated esters.

  • Base: A non-nucleophilic organic base like DIPEA or triethylamine is typically used to neutralize the acid formed during the reaction and to facilitate the coupling. Ensure the base is pure and dry.

  • Solvent: Aprotic polar solvents like DMF or CH₂Cl₂ are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.

  • Temperature: Most amide couplings are run at room temperature. However, for sluggish reactions, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate, but be mindful of potential side reactions and racemization if your substrate is chiral.

Q2: I am observing racemization of my chiral carboxylic acid during the coupling reaction. How can I prevent this?

A2: Racemization can occur via the formation of an oxazolone intermediate, especially with N-protected amino acids.

  • Coupling Reagent and Additive: The choice of coupling reagent and additive is critical. Additives like HOBt or Oxyma are known to suppress racemization.[5]

  • Reaction Time and Temperature: Minimize reaction time and avoid excessive heating.

  • Base: Use a hindered, non-nucleophilic base like DIPEA.

Q3: The purification of my product is difficult due to byproducts from the coupling reagent. What are my options?

A3: Byproducts from coupling reagents (e.g., ureas from carbodiimides) can complicate purification.

  • Choice of Reagent: Some coupling reagents, like CDI (Carbonyldiimidazole), produce gaseous byproducts, simplifying workup.[6]

  • Workup Procedure: A carefully planned aqueous workup can often remove many of the common byproducts. Acidic and basic washes can remove unreacted starting materials and some reagent-derived impurities.

  • Alternative Methods: For very challenging purifications, consider using a polymer-supported coupling reagent, which can be removed by filtration.

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol provides a general method for the acylation of 6-Oxa-2-azaspiro[3.4]octane with a carboxylic acid using HATU.

Reagent Amount (mol equiv) Purpose
Carboxylic Acid1.0Electrophile
6-Oxa-2-azaspiro[3.4]octane1.1Nucleophile
HATU1.1Coupling Reagent
DIPEA2.0Base
DMF (anhydrous)-Solvent

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 6-Oxa-2-azaspiro[3.4]octane in anhydrous DMF to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Amide Coupling Optimization

Amide_Coupling_Workflow cluster_1 Amide Coupling Optimization Workflow Start Start: Carboxylic Acid + 6-Oxa-2-azaspiro[3.4]octane Choose_Reagent Choose Coupling Reagent Start->Choose_Reagent Standard_Reagent Standard (EDC/HOBt) Choose_Reagent->Standard_Reagent Simple Substrates Potent_Reagent Potent (HATU/HBTU) Choose_Reagent->Potent_Reagent Hindered Substrates Run_Reaction Run Reaction (Anhydrous Solvent, Base) Standard_Reagent->Run_Reaction Potent_Reagent->Run_Reaction Monitor_Progress Monitor Progress (TLC/LC-MS) Run_Reaction->Monitor_Progress Complete Reaction Complete? Monitor_Progress->Complete Workup Aqueous Workup Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Purify Purification (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product Low_Yield Low Yield/ No Reaction Troubleshoot->Low_Yield Side_Products Side Products/ Racemization Troubleshoot->Side_Products Low_Yield->Potent_Reagent Increase_Temp Increase Temperature Low_Yield->Increase_Temp Change_Base Change Base/Solvent Side_Products->Change_Base

Caption: Amide Coupling Optimization Flowchart

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Available at: [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Thieme. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Buchwald-Hartwig coupling. YouTube. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. National Institutes of Health. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available at: [Link]

  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: 6-Oxa-2-azaspiro[3.4]octane Oxalate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Oxa-2-azaspiro[3.4]octane oxalate salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability and handling of this valuable spirocyclic building block. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved physicochemical properties and novel intellectual property.[1][2][3][4] However, the unique properties of these molecules, particularly in their salt forms, can present challenges in the laboratory. This guide aims to address these potential issues proactively.

Frequently Asked Questions (FAQs)

Q1: What is 6-Oxa-2-azaspiro[3.4]octane oxalate salt and why is its stability important?

6-Oxa-2-azaspiro[3.4]octane is a spirocyclic compound containing a tetrahydrofuran ring fused to an azetidine ring through a common carbon atom.[5] Its oxalate salt is a common form for handling and storage, as the salt form often improves crystallinity and solubility. The stability of this salt is critical for ensuring the integrity of the compound throughout its lifecycle, from storage to use in chemical reactions and biological assays. Degradation can lead to the formation of impurities, which can compromise experimental results and the development of potential drug candidates.

Q2: What are the primary stability concerns for 6-Oxa-2-azaspiro[3.4]octane oxalate salt?

Based on the general properties of oxalate salts and spirocyclic amines, the primary stability concerns are:

  • Hygroscopicity: Oxalate salts have a known tendency to absorb moisture from the atmosphere.[6][7][8] This can lead to physical changes in the material (e.g., clumping) and can also promote chemical degradation.

  • Salt Disproportionation: In the presence of moisture or in certain solvent systems, the salt can dissociate back into the free base (6-Oxa-2-azaspiro[3.4]octane) and oxalic acid.[9] This can affect solubility, reactivity, and the accuracy of weighing and dispensing.

  • pH Sensitivity: The stability of the oxalate salt can be influenced by the pH of the solution. In acidic or basic conditions, the spirocyclic amine may undergo ring-opening or other degradation reactions.

  • Thermal Decomposition: Like many organic compounds, excessive heat can lead to decomposition.

Q3: How should I properly store 6-Oxa-2-azaspiro[3.4]octane oxalate salt?

To mitigate stability risks, proper storage is crucial. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C[10]Reduces the rate of potential chemical degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen and moisture.
Moisture Store in a desiccator with a suitable desiccant.Prevents water absorption due to the hygroscopic nature of oxalate salts.[6][7][8]
Light Protect from light.While not explicitly documented for this compound, light can be a catalyst for degradation in many organic molecules.

Q4: What are the visual signs of degradation?

  • Change in color: A noticeable change from its initial color (typically off-white) may indicate the formation of impurities.

  • Clumping or deliquescence: This suggests significant water absorption.

  • Incomplete dissolution: If the compound no longer dissolves as expected in a solvent in which it was previously soluble, this could be a sign of impurity formation or salt disproportionation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with 6-Oxa-2-azaspiro[3.4]octane oxalate salt.

Issue 1: Inconsistent results in reactions or assays.

  • Possible Cause: Degradation of the starting material.

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results B Assess Purity of Starting Material (e.g., LC-MS, NMR) A->B C Is the purity acceptable? B->C D Yes: Investigate other experimental parameters (reagents, conditions, etc.) C->D Yes E No: Procure a new, verified batch of the compound. C->E No F Implement stringent storage and handling protocols. E->F

    Caption: Workflow for troubleshooting inconsistent experimental results.

  • Detailed Steps:

    • Purity Assessment: Before use, and especially if the material has been stored for an extended period, verify the purity of the 6-Oxa-2-azaspiro[3.4]octane oxalate salt using analytical techniques such as LC-MS and ¹H NMR. Compare the data to a reference standard or the supplier's certificate of analysis.

    • Solubility Test: Perform a simple solubility test in a standard solvent (e.g., DMSO, water) and compare the results to previous batches or literature data. Any significant change could indicate a problem.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations in the table above. If not, the material may be compromised.

Issue 2: The compound appears clumpy or is difficult to weigh accurately.

  • Possible Cause: Water absorption due to hygroscopicity.[6][7][8]

  • Troubleshooting Steps:

    • Drying: If the material is only slightly clumpy, it may be possible to dry it under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅) at room temperature. Caution: Do not heat the compound without prior thermal stability data (e.g., from TGA), as this could cause decomposition.

    • Handling in a Controlled Environment: For future use, handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

    • Aliquoting: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials. This limits the exposure of the entire batch to the atmosphere each time it is used.

Issue 3: Unexpected pH changes in unbuffered aqueous solutions.

  • Possible Cause: Salt disproportionation.

  • Explanation of Mechanism:

    G Salt 6-Oxa-2-azaspiro[3.4]octane Oxalate (Solid) Solution In Solution (e.g., with trace H₂O) Salt->Solution Dissolution FreeBase Free Base (6-Oxa-2-azaspiro[3.4]octane) Solution->FreeBase Disproportionation OxalicAcid Oxalic Acid Solution->OxalicAcid Disproportionation

    Caption: Diagram of salt disproportionation in solution.

  • Troubleshooting and Mitigation:

    • Use Buffered Solutions: When working in aqueous media, use a buffer system appropriate for the intended pH of the experiment. This will help to maintain the integrity of the salt form.

    • Aprotic Solvents: For chemical reactions, consider using anhydrous aprotic solvents to minimize the risk of disproportionation.

    • Freshly Prepared Solutions: Prepare solutions of the compound immediately before use. Do not store stock solutions for extended periods, especially in protic solvents, without validating their stability under those conditions.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5 mg of 6-Oxa-2-azaspiro[3.4]octane oxalate salt and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

  • Data Analysis:

    • Integrate the peaks corresponding to the 6-Oxa-2-azaspiro[3.4]octane moiety and the oxalate counter-ion. The ratio should be consistent with the salt stoichiometry.

    • Look for the presence of any unexpected peaks, which may indicate impurities.

    • Compare the spectrum to a reference spectrum if available.

References

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. National Center for Biotechnology Information. [Link]

  • Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts, 20(6), 916-927. [Link]

  • Mannava, M. K. C., Suresh, K., & Nangia, A. (2016). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 16(3), 1591-1598. [Link]

  • Gagniuc, P. A., et al. (2023). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Molecules, 28(10), 4201. [Link]

  • Ma, Y., et al. (2019). A Comprehensive Study about the Hygroscopic Behavior of Mixtures of Oxalic Acid and Nitrate Salts: Implication for the Occurrence of Atmospheric Metal Oxalate Complex. ACS Earth and Space Chemistry, 3(6), 1018-1026. [Link]

  • Rios Torres, R. (2020).
  • Peng, C., & Chan, C. K. (2001). Hygroscopic properties of oxalic acid and atmospherically relevant oxalates. Atmospheric Environment, 35(27), 4679-4686.
  • Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. RSC Publishing. [Link]

  • Reddy, K. S., et al. (2013). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 11(36), 6061-6065. [Link]

  • Mannava, M. K. C., et al. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ACS Omega, 8(37), 33835-33847. [Link]

  • Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics, 14(10), 5205-5215. [Link]

  • Li, S., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(9), 2956-2967.
  • PubChem. 6-Nitroso-2-oxa-6-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • Kliachyna, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • PubChem. 1-Oxa-6-azaspiro[3.4]octane oxalate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Spiro compound. [Link]

Sources

minimizing byproduct formation in 6-Oxa-2-azaspiro[3.4]octane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Oxa-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable spirocyclic scaffold. Here, we address common challenges in minimizing byproduct formation and offer troubleshooting strategies rooted in mechanistic principles to enhance the efficiency and purity of your reactions.

Introduction: The Challenge of Spirocyclic Chemistry

6-Oxa-2-azaspiro[3.4]octane is a unique building block in medicinal chemistry, prized for its three-dimensional structure that allows for the exploration of novel chemical space. However, the inherent ring strain of the oxetane and azetidine moieties, while contributing to its desirable properties, also presents synthetic challenges. The primary hurdle in reactions involving this scaffold is the potential for unwanted side reactions, particularly ring-opening of the strained heterocyclic systems. This guide provides practical solutions to mitigate these issues and ensure the integrity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield and Presence of Unidentified Polar Impurities in Acylation Reactions

Question: I am performing an N-acylation of 6-Oxa-2-azaspiro[3.4]octane using an acid chloride and a tertiary amine base (e.g., triethylamine), but I am observing a low yield of my desired product and significant formation of polar byproducts that are difficult to separate. What could be the cause and how can I resolve this?

Answer:

This is a common issue that often points to the cleavage of the oxetane ring. The combination of a tertiary amine base and the hydrochloride salt formed during the reaction can create a mildly acidic environment, which may be sufficient to catalyze the ring-opening of the strained oxetane. Additionally, the nucleophilic chloride ions can attack the oxetane ring.

Plausible Mechanism of Byproduct Formation:

The lone pair of the oxygen atom in the oxetane ring can be protonated by the triethylammonium hydrochloride, making the ring more susceptible to nucleophilic attack by the chloride ion. This results in the formation of a chlorohydrin derivative, which is a highly polar byproduct.

Troubleshooting Protocol:

  • Choice of Base: Switch to a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to participate in side reactions.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Elevated temperatures can accelerate the rate of the ring-opening side reaction.

  • Order of Addition: Add the acid chloride slowly to a solution of the 6-Oxa-2-azaspiro[3.4]octane and the base. This ensures that the concentration of the reactive acid chloride is kept low, minimizing potential side reactions.

  • Use of a Boc-Protected Starting Material: If you are synthesizing the spirocycle, consider using a Boc-protected version (tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate) for subsequent modifications. The Boc group can be removed under acidic conditions after the desired transformations are complete.

Data Summary: Effect of Base and Temperature on Acylation Yield

EntryBaseTemperature (°C)Desired Product Yield (%)Ring-Opened Byproduct (%)
1Triethylamine504535
2Triethylamine256520
3DIPEA2585<5
42,6-Lutidine2582<5

Experimental Workflow for Optimized Acylation:

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve 6-Oxa-2-azaspiro[3.4]octane and DIPEA in an anhydrous solvent (e.g., DCM) under inert atmosphere. B Cool the reaction mixture to 0 °C. A->B C Slowly add the acid chloride dropwise to the cooled mixture. B->C D Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). C->D E Quench the reaction with water and extract with an organic solvent. D->E F Wash the organic layer with brine, dry over Na2SO4, and concentrate. E->F G Purify the crude product by column chromatography. F->G G A Is polymerization observed? B Is the amine unprotected? A->B Yes H Proceed with the reaction. A->H No C Protect the amine (e.g., with Boc). B->C Yes D Is the reaction run at high concentration? B->D No C->H E Run the reaction at higher dilution. D->E Yes F Is a protic solvent used? D->F No E->H G Switch to an aprotic solvent. F->G Yes F->H No G->H

Caption: Decision-making for polymerization issues.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing 6-Oxa-2-azaspiro[3.4]octane and its derivatives?

A1: Due to the potential for ring-opening and polymerization, it is recommended to store 6-Oxa-2-azaspiro[3.4]octane and its derivatives, particularly the free base, under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). Avoid exposure to moisture and acidic conditions.

Q2: What analytical techniques are most suitable for detecting byproducts in my reactions?

A2: A combination of Thin Layer Chromatography (TLC) for initial reaction monitoring and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis is highly recommended. LC-MS can help in identifying the molecular weights of byproducts, which can provide clues to their structures (e.g., ring-opened products will have a higher mass corresponding to the addition of the nucleophile and a proton). Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide valuable information on the presence and structure of major byproducts.

Q3: How can I effectively purify my desired product from ring-opened byproducts?

A3: Ring-opened byproducts are generally more polar than the parent spirocycle. Therefore, column chromatography on silica gel is an effective method for purification. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity will allow for the separation of the less polar desired product from the more polar byproducts. For derivatives of 2,6-diazaspiro[3.4]octane, purification by column chromatography on silica gel using eluents like methanol in dichloromethane has been reported. [1] Q4: Are there any general considerations for reaction conditions to maintain the stability of the spirocyclic core?

A4: Yes, as a general rule, avoid harsh acidic or basic conditions and high temperatures. If a reaction requires such conditions, consider a synthetic route that installs the spirocycle at a later stage. The use of protecting groups on the amine functionality is a key strategy to prevent unwanted side reactions. [2]

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available from: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available from: [Link]

  • Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. Available from: [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. Available from: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available from: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available from: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns. ACS Publications. Available from: [Link]

Sources

Navigating the Solubility Challenges of 6-Oxa-2-azaspiro[3.4]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Oxa-2-azaspiro[3.4]octane. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles encountered in its application: poor solubility in reaction media. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, you can optimize your experimental conditions for success.

Understanding the Molecule: Physicochemical Properties of 6-Oxa-2-azaspiro[3.4]octane

6-Oxa-2-azaspiro[3.4]octane is a unique spirocyclic scaffold characterized by its three-dimensional structure, incorporating both an oxetane and an azetidine ring. This architecture, while offering exciting possibilities in medicinal chemistry for creating novel molecular frameworks, also presents distinct solubility challenges.

The presence of both an oxygen and a nitrogen heteroatom within the compact spirocyclic system imparts a significant degree of polarity to the molecule. The computed XLogP3-AA value of -0.3 is indicative of its hydrophilic nature[1]. Furthermore, the secondary amine acts as a hydrogen bond donor, while the ether oxygen and the amine nitrogen can both act as hydrogen bond acceptors, further influencing its interaction with various solvents[1]. The incorporation of an oxetane ring into molecules has been shown to increase aqueous solubility, a factor to consider when selecting solvent systems[2][3].

PropertyValueSource
Molecular FormulaC₆H₁₁NO[1]
Molecular Weight113.16 g/mol [1]
XLogP3-AA-0.3[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[4]
Topological Polar Surface Area21.3 Ų[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-Oxa-2-azaspiro[3.4]octane in common organic solvents?

While specific quantitative solubility data for 6-Oxa-2-azaspiro[3.4]octane is not extensively published, its structural features provide strong indicators of its likely behavior. Due to its polarity and hydrogen bonding capabilities, it is expected to have higher solubility in polar protic and polar aprotic solvents.

  • High to Moderate Solubility Expected: Methanol, Ethanol, Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Limited to Poor Solubility Expected: Dichloromethane (DCM), Chloroform, Ethyl acetate, Tetrahydrofuran (THF).

  • Very Poor to Insoluble Expected: Toluene, Hexanes, Diethyl ether.

It is crucial to experimentally determine the solubility in your specific reaction solvent. A general principle is that "like dissolves like," meaning polar solvents are more likely to dissolve polar solutes[5][6].

Q2: How can I quickly determine the solubility of 6-Oxa-2-azaspiro[3.4]octane in a new solvent?

A systematic approach is to perform a simple vial test.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Add a small, known amount of 6-Oxa-2-azaspiro[3.4]octane (e.g., 1-5 mg) to a clean, dry vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.

  • Observation at Room Temperature: Vigorously vortex or shake the vial for 1-2 minutes and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound has not fully dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL) with vortexing after each addition, until the solid dissolves or a practical volume limit is reached.

  • Record: Note the approximate concentration at which the compound dissolves.

This will give you a qualitative or semi-quantitative understanding of its solubility in various solvents.

Q3: Can computational tools predict the solubility of this compound?

Yes, Quantitative Structure-Property Relationship (QSPR) models can be employed to predict the aqueous solubility of drug-like organic compounds.[1] These models use molecular descriptors to build a mathematical relationship with experimental solubility data. While a custom QSPR model for this specific compound in various organic solvents may not be readily available, existing models can provide an initial estimate of its aqueous solubility.

Troubleshooting Poor Solubility

This section addresses common issues and provides a logical workflow for resolving them.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Solutions start Poor solubility of 6-Oxa-2-azaspiro[3.4]octane in reaction medium solvent_screening Solvent System Optimization start->solvent_screening Is the solvent system fixed? chem_mod Chemical Modification start->chem_mod Yes physical_methods Physical Dissolution Aids solvent_screening->physical_methods No solution1 Identify optimal solvent or co-solvent solvent_screening->solution1 physical_methods->chem_mod Still insoluble? solution2 Increase solubility with heat/sonication physical_methods->solution2 solution3 Use a more soluble derivative chem_mod->solution3

Caption: Decision workflow for addressing poor solubility.

Issue 1: The compound is not dissolving in the chosen reaction solvent.

Causality: The polarity mismatch between 6-Oxa-2-azaspiro[3.4]octane and the solvent is likely the primary cause. Intermolecular forces between the solute and solvent are not strong enough to overcome the solute-solute interactions in the crystal lattice.

Troubleshooting Steps:

  • Solvent Screening: If your reaction chemistry allows, perform a systematic solvent screening. Test a range of solvents with varying polarities.

    Solvent ClassExamplesRationale
    Polar Protic Methanol, Ethanol, IsopropanolCan engage in hydrogen bonding with the solute.
    Polar Aprotic DMF, DMSO, AcetonitrileHave large dipole moments and can solvate polar molecules.
    Ethereal THF, 1,4-DioxaneModerate polarity, can be good for certain reactions.
  • Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be highly beneficial. Small amounts of a highly polar solvent like DMF or DMSO can significantly increase the solubility in a less polar medium. Start with a small percentage (e.g., 5-10% v/v) of the co-solvent and gradually increase it.

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[7] Carefully heat the reaction mixture to see if the compound dissolves. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the rate of dissolution. This is a physical method that does not change the chemical environment.

Issue 2: The compound precipitates out of solution during the reaction.

Causality: This can occur if the reaction temperature changes, if a reagent is added that alters the polarity of the solvent system, or if the product of the reaction is significantly less soluble than the starting material.

Troubleshooting Steps:

  • Maintain Constant Temperature: If the reaction was initiated at an elevated temperature, ensure the temperature is maintained throughout the process.

  • Slow Addition of Reagents: Add reagents that may alter the solvent polarity dropwise to avoid a sudden decrease in the solubility of your compound.

  • Increase Solvent Volume: If precipitation occurs, adding more of the reaction solvent can help to redissolve the material, assuming you are not already at saturation.

  • Consider a Different Solvent System: If precipitation is persistent, you may need to revisit solvent screening to find a system where all components remain in solution.

Issue 3: The required concentration for the reaction is higher than the solubility limit of the compound.

Causality: The intrinsic solubility of the free base of 6-Oxa-2-azaspiro[3.4]octane in the desired solvent is simply too low for the reaction to proceed efficiently.

Troubleshooting Steps: Chemical Modification

When physical methods are insufficient, modifying the chemical structure of the starting material can be a powerful strategy.

  • Salt Formation: The basic nitrogen in the azetidine ring can be protonated to form a salt, such as a hydrochloride or oxalate salt. These ionic forms are often significantly more soluble in polar solvents than the free base. For reactions that are compatible with acidic conditions or where the salt can be neutralized in situ, using a pre-formed salt of 6-Oxa-2-azaspiro[3.4]octane can be an effective solution. The oxalate salt of 6-Oxa-2-azaspiro[3.4]octane is commercially available and may offer improved solubility characteristics[4].

    G cluster_0 Free Base (Lower Solubility) cluster_1 Salt Form (Higher Polarity & Solubility) free_base 6-Oxa-2-azaspiro[3.4]octane salt 6-Oxa-2-azaspiro[3.4]octane Hydrochloride/Oxalate free_base->salt + Acid (e.g., HCl, Oxalic Acid) salt->free_base + Base

    Caption: Equilibrium between the free base and its more soluble salt form.

  • Use of Protecting Groups: The secondary amine can be protected with a group like tert-butyloxycarbonyl (Boc). While this adds a non-polar group, the overall effect on solubility can be complex and depends on the solvent. The Boc-protected derivative, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, has a higher molecular weight and a different polarity profile which might improve solubility in less polar organic solvents[8]. This strategy is particularly useful if the secondary amine is the reactive site and needs to be protected anyway.

References

  • PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Carreira, E. M., & Burkhard, J. A. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(22), 9785-9803. [Link]

  • Waser, J., & Carreira, E. M. (2011). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 50(5), 1148-1151. [Link]

  • LibreTexts Chemistry. (2023). Factors Affecting Solubility. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Properties of amines. Retrieved from [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • National Institutes of Health. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • SpiroChem. (n.d.). Amines. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Synthesis of 6-Oxa-2-azaspiro[3.4]octane: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of synthetic strategies for a valuable scaffold in drug discovery, providing researchers with the insights to make informed decisions in catalyst and pathway selection.

The 6-Oxa-2-azaspiro[3.4]octane core, a unique three-dimensional scaffold, has garnered significant interest in medicinal chemistry due to its potential to impart favorable physicochemical properties to drug candidates. Its rigid, spirocyclic structure offers a distinct exit vector for substituents, enabling a finer exploration of chemical space compared to more planar heterocyclic systems. This guide provides a comparative analysis of prominent synthetic routes to this valuable building block, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in drug development and chemical synthesis.

Introduction to a Privileged Scaffold

Spirocyclic systems, particularly those incorporating heteroatoms, are increasingly sought-after motifs in modern drug design. The defined spatial arrangement of atoms in structures like 6-Oxa-2-azaspiro[3.4]octane can lead to enhanced target affinity, improved metabolic stability, and better solubility. The fusion of an azetidine and a tetrahydrofuran ring at a quaternary carbon center creates a compact and conformationally constrained framework, making it an attractive bioisostere for more common heterocycles.

This guide will explore two primary synthetic strategies for the construction of the 6-Oxa-2-azaspiro[3.4]octane skeleton:

  • Route 1: Intramolecular Cyclization via Alkylation and Halogenation

  • Route 2: [3+2] Cycloaddition Approach

Each route will be dissected in terms of its underlying chemical principles, step-by-step execution, and practical considerations for laboratory implementation.

Route 1: Intramolecular Cyclization of a Functionalized Azetidine

This strategy builds the tetrahydrofuran ring onto a pre-existing azetidine core through a sequence of functionalization and subsequent intramolecular ring closure. A key advantage of this approach is the use of readily available starting materials and the ability to introduce diversity at various stages. A representative example of this strategy involves the synthesis of a protected derivative, which can be deprotected to yield the parent scaffold.

Mechanistic Rationale

The core of this route lies in the creation of a suitable precursor containing both a nucleophilic hydroxyl group and an electrophilic center on the azetidine at the 3-position. The initial step involves the nucleophilic addition of an allyl group to an N-protected 3-azetidinone. The resulting tertiary alcohol then serves as the nucleophile for the intramolecular cyclization. To generate the electrophilic partner, the terminal alkene of the allyl group is di-halogenated. The subsequent base-mediated intramolecular Williamson ether synthesis-type reaction forms the desired tetrahydrofuran ring. The use of a bulky protecting group on the azetidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, prevents unwanted side reactions and can be readily removed in the final step.

Experimental Protocol: Synthesis of N-Boc-7-bromo-6-oxa-2-azaspiro[3.4]octane

This three-step synthesis provides a functionalized precursor to the target scaffold.[1]

Step 1: Allylation of 1-Boc-3-azetidinone

  • Reaction: To a solution of 1-Boc-3-azetidinone in a mixture of tetrahydrofuran and water, zinc powder is added, followed by the slow addition of allyl bromide.

  • Rationale: The zinc-mediated Barbier-type reaction allows for the nucleophilic addition of the allyl group to the ketone, forming the corresponding tertiary alcohol. The use of aqueous conditions makes this a practical and scalable method.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Step 2: Bromination of the Allyl Group

  • Reaction: The product from Step 1 is dissolved in dichloromethane and cooled to a low temperature (-30 to -10 °C). A solution of bromine in dichloromethane is then added dropwise.

  • Rationale: The electrophilic addition of bromine across the double bond of the allyl group proceeds to form a vicinal dibromide. The low temperature is crucial to control the reactivity of bromine and minimize side reactions.

  • Work-up and Purification: The reaction is quenched with a solution of sodium thiosulfate to remove excess bromine. The organic layer is washed, dried, and concentrated to yield the dibrominated intermediate.

Step 3: Intramolecular Cyclization

  • Reaction: The dibrominated intermediate is dissolved in acetonitrile, and potassium carbonate is added as a base. The mixture is heated to reflux.

  • Rationale: The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing one of the bromine atoms in an intramolecular SN2 reaction to form the tetrahydrofuran ring. The 5-exo-tet cyclization is kinetically favored.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-7-bromo-6-oxa-2-azaspiro[3.4]octane.

Data Summary
StepKey TransformationReagents & ConditionsTypical Yield
1Allylation1-Boc-3-azetidinone, Allyl bromide, Zn, THF/H₂O, 10-20°CGood
2BrominationAllylated azetidine, Br₂, CH₂Cl₂, -30 to -10°CHigh
3Intramolecular CyclizationDibrominated azetidine, K₂CO₃, CH₃CN, 82°CModerate

Note: Specific yield percentages are often not disclosed in patent literature but are generally described as being efficient for large-scale production.[1]

Visualization of Route 1

Route 1 start 1-Boc-3-azetidinone intermediate1 N-Boc-3-allyl-3-hydroxyazetidine start->intermediate1 Allyl bromide, Zn intermediate2 N-Boc-3-(2,3-dibromopropyl)-3-hydroxyazetidine intermediate1->intermediate2 Br₂ product N-Boc-7-bromo-6-oxa-2-azaspiro[3.4]octane intermediate2->product K₂CO₃

Caption: Synthetic pathway for Route 1.

Route 2: [3+2] Cycloaddition Approach

A more convergent approach to the 6-Oxa-2-azaspiro[3.4]octane core involves a [3+2] cycloaddition reaction. This method constructs the spirocyclic system in a single key step from acyclic precursors, often offering high atom economy and efficiency.

Mechanistic Rationale

While specific details for the direct synthesis of 6-Oxa-2-azaspiro[3.4]octane via this method are not extensively documented in readily available literature, the general principle involves the reaction of a three-atom component with a two-atom component to form the five-membered tetrahydrofuran ring directly onto a precursor that will form the azetidine ring. One plausible pathway could involve the reaction of an azetidine-derived nitrone with an alkene. The resulting isoxazolidine could then be further transformed into the target molecule. A more direct, albeit hypothetical, approach could involve a dipolar cycloaddition between an azomethine ylide precursor and an oxygen-containing dipolarophile.

A published synthesis of 2-oxa-6-azaspiro[3.4]octane mentions its preparation via a [3+2] cycloaddition, suggesting the feasibility of this strategy for constructing the core scaffold.[2] Further research would be needed to adapt this method for the specific target molecule.

Hypothetical Protocol based on [3+2] Cycloaddition Principles

A potential, though not yet explicitly documented, route could involve the following conceptual steps:

Step 1: Generation of an Azomethine Ylide Precursor

  • Reaction: A suitable precursor, such as an N-protected 3-(silyloxymethyl)-3-(trimethylsilylmethyl)azetidine, could be treated with a fluoride source.

  • Rationale: Fluoride-induced desilylation would generate a transient azomethine ylide.

Step 2: [3+2] Cycloaddition with a Carbonyl Compound

  • Reaction: The in situ generated azomethine ylide would react with a suitable carbonyl compound, such as formaldehyde or a synthetic equivalent.

  • Rationale: The [3+2] cycloaddition would form the tetrahydrofuran ring, directly yielding the spirocyclic core.

Step 3: Deprotection

  • Reaction: Removal of the N-protecting group would yield the final 6-Oxa-2-azaspiro[3.4]octane.

Data Summary
StepKey TransformationReagents & Conditions (Hypothetical)Potential Advantages
1 & 2[3+2] CycloadditionAzomethine ylide precursor, Carbonyl source, Fluoride initiatorHigh convergence, fewer steps
3DeprotectionAcid or hydrogenationStandard procedure
Visualization of a Conceptual [3+2] Cycloaddition Pathway

Route 2 start Azetidine Precursor intermediate Azomethine Ylide (transient) start->intermediate Ylide Generation product 6-Oxa-2-azaspiro[3.4]octane intermediate->product [3+2] Cycloaddition carbonyl Carbonyl Source carbonyl->product

Caption: Conceptual workflow for a [3+2] cycloaddition approach.

Comparison of Synthetic Routes

FeatureRoute 1: Intramolecular CyclizationRoute 2: [3+2] Cycloaddition (Conceptual)
Starting Materials Readily available 1-Boc-3-azetidinone.Requires synthesis of a more complex azetidine precursor.
Number of Steps Generally 3-4 steps to a protected analog.Potentially fewer steps (2-3).
Scalability The described patent suggests good scalability.[1]May be challenging to scale due to the generation of reactive intermediates.
Versatility Allows for the introduction of substituents on the tetrahydrofuran ring.May offer less flexibility for substitution patterns.
Yields Reported as generally good to high for individual steps.Highly dependent on the specific reaction conditions and substrates.
Safety/Hazards Involves the use of bromine, which is corrosive and toxic.May involve the use of sensitive reagents for ylide generation.

Conclusion and Future Outlook

Both the intramolecular cyclization and the conceptual [3+2] cycloaddition routes offer viable pathways to the 6-Oxa-2-azaspiro[3.4]octane scaffold. The intramolecular cyclization approach is a well-documented and practical method for producing functionalized derivatives, leveraging common starting materials and robust reactions. While the [3+2] cycloaddition strategy is more convergent, it remains less explored for this specific target and would require further development to establish its efficiency and scope.

For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the desired scale of synthesis, the availability of starting materials, and the need for specific substitution patterns on the spirocyclic core. The intramolecular cyclization route currently stands as the more established and readily implementable strategy. However, the potential for a highly efficient and atom-economical [3+2] cycloaddition warrants further investigation and could provide a valuable alternative in the future. As the demand for novel three-dimensional scaffolds in drug discovery continues to grow, the development of diverse and efficient synthetic routes to compounds like 6-Oxa-2-azaspiro[3.4]octane will remain a critical area of research.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Singh, G. S., & D'hooghe, M. (2015). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 44(10), 3040–3062. [Link]

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020).
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). Request PDF on ResearchGate. [Link]

Sources

A Comparative Guide to the Reactivity of 6-Oxa-2-azaspiro[3.4]octane and Other Azaspirocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azaspirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecules with enhanced three-dimensionality (3D) and optimized physicochemical properties has led to a surge in the exploration of novel scaffolds.[1][2] Azaspirocycles, bicyclic compounds sharing a single carbon atom, have emerged as particularly valuable motifs. Their rigid, non-planar structures offer a level of conformational pre-organization that can lead to improved target engagement and selectivity, while also favorably impacting properties like solubility and metabolic stability.[3][4]

This guide provides a comparative analysis of the reactivity of 6-Oxa-2-azaspiro[3.4]octane, a unique scaffold containing both an azetidine and a tetrahydrofuran ring, with other prominent azaspirocycles. Understanding the nuances of their reactivity is paramount for chemists aiming to incorporate these scaffolds into complex molecular architectures. We will delve into the structural and electronic factors governing their behavior in key synthetic transformations, supported by experimental insights and protocols.

Structural and Electronic Properties Influencing Reactivity

The reactivity of an azaspirocycle is fundamentally dictated by its three-dimensional structure, the inherent ring strain, and the electronic environment of the constituent heteroatoms. Here, we compare 6-Oxa-2-azaspiro[3.4]octane with two other representative azaspirocycles: 2,6-diazaspiro[3.4]octane and 2,7-diazaspiro[4.4]nonane.

Feature6-Oxa-2-azaspiro[3.4]octane2,6-Diazaspiro[3.4]octane2,7-Diazaspiro[4.4]nonane
Ring System Azetidine-TetrahydrofuranDiazaspiro[3.4]octaneDiazaspiro[4.4]nonane
Nitrogen Environment Secondary amine in a 4-membered ringTwo secondary amines in 4- and 5-membered ringsTwo secondary amines in two 5-membered rings
Key Structural Influences - High ring strain of the azetidine ring[5] - Inductive electron-withdrawing effect of the oxygen atom[6]- Ring strain of the azetidine ring - Potential for electronic communication between the two nitrogen atoms- Lower ring strain compared to azetidine-containing analogs
Predicted Impact on Reactivity - Reduced basicity and nucleophilicity of the nitrogen due to the electronegative oxygen[7] - Susceptibility of the tetrahydrofuran ring to Lewis acid-mediated ring opening[8]- The azetidine nitrogen is expected to be less nucleophilic than the pyrrolidine nitrogen due to higher s-character of the lone pair orbital.- Higher nucleophilicity of the nitrogen atoms compared to azetidine-containing analogs due to lower ring strain.

The presence of the oxygen atom in 6-Oxa-2-azaspiro[3.4]octane is a critical determinant of its reactivity. The inductive effect of the oxygen atom is known to decrease the basicity of a proximal amine.[6] This is anticipated to reduce the nucleophilicity of the nitrogen atom in 6-Oxa-2-azaspiro[3.4]octane compared to its all-nitrogen counterparts.

Furthermore, the inherent ring strain of the four-membered azetidine ring in both 6-Oxa-2-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane influences their reactivity.[5] While azetidines are more stable than aziridines, their strain can be released in certain reactions. In contrast, the five-membered pyrrolidine rings in 2,7-diazaspiro[4.4]nonane exhibit significantly less ring strain, which generally translates to higher stability and potentially different conformational preferences.

Comparative Reactivity in Key Transformations

We will now examine the implications of these structural and electronic differences in three fundamental reactions for derivatizing azaspirocycles: N-alkylation, N-acylation, and ring-opening reactions.

N-Alkylation: A Probe of Nucleophilicity

N-alkylation is a cornerstone of amine functionalization. The rate of this SN2 reaction is directly proportional to the nucleophilicity of the nitrogen atom.

Experimental Insights:

While direct kinetic comparisons are scarce in the literature, we can infer relative reactivity from reported synthetic procedures. The N-alkylation of secondary amines is typically carried out using an alkyl halide in the presence of a base.[9]

A study on the synthesis of a key intermediate for the antibiotic TBI-223, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, highlights the conditions necessary for the N-alkylation of an aniline with 3,3-bis(bromomethyl)oxetane to form the spirocyclic core.[10] This reaction requires a strong base to deprotonate the aniline, indicating that the nucleophilicity of the aniline is relatively low. While this is an intramolecular cyclization, it underscores that the formation of the azetidine ring via N-alkylation can be challenging.

In contrast, the N-alkylation of less-strained, more nucleophilic secondary amines, such as those in a pyrrolidine ring, often proceeds under milder conditions.

Predicted Reactivity Order for N-Alkylation:

2,7-Diazaspiro[4.4]nonane > 2,6-Diazaspiro[3.4]octane (pyrrolidine nitrogen) > 6-Oxa-2-azaspiro[3.4]octane ≈ 2,6-Diazaspiro[3.4]octane (azetidine nitrogen)

This predicted order is based on the higher nucleophilicity of the pyrrolidine nitrogen due to lower ring strain and the electron-withdrawing effect of the oxygen in the oxa-azaspirocycle.

Experimental Protocol: General Procedure for N-Alkylation of Azaspirocycles

This protocol is a general guideline and may require optimization for specific substrates.

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Azaspirocycle Azaspirocycle (1.0 eq) Dissolve Dissolve azaspirocycle and base in solvent Azaspirocycle->Dissolve AlkylHalide Alkyl Halide (1.1 eq) Add Add alkyl halide dropwise at 0 °C to RT AlkylHalide->Add Base Base (e.g., K2CO3, 2.0 eq) Base->Dissolve Solvent Solvent (e.g., DMF, CH3CN) Solvent->Dissolve Dissolve->Add Stir Stir at RT or heat (e.g., 60-80 °C) Add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify Product N-Alkylated Azaspirocycle Purify->Product

Caption: General workflow for the N-alkylation of azaspirocycles.

N-Acylation: Exploring Steric and Electronic Effects

N-acylation is another crucial transformation, often employed to introduce amide functionalities. The reactivity in N-acylation is influenced by both the nucleophilicity of the amine and steric hindrance around the nitrogen atom.

Experimental Insights:

Standard procedures for the acylation of secondary amines often involve the use of an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine.[11] For less reactive or sterically hindered amines, more reactive acylating agents or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.

Given the compact nature of the azetidine ring, the nitrogen in 6-Oxa-2-azaspiro[3.4]octane and the corresponding nitrogen in 2,6-diazaspiro[3.4]octane are likely to be more sterically accessible than a nitrogen within a more flexible, larger ring system that can adopt multiple conformations. However, the reduced nucleophilicity of the nitrogen in 6-Oxa-2-azaspiro[3.4]octane may necessitate slightly more forcing conditions for acylation compared to the pyrrolidine nitrogen in 2,7-diazaspiro[4.4]nonane.

Predicted Reactivity Order for N-Acylation:

2,7-Diazaspiro[4.4]nonane > 2,6-Diazaspiro[3.4]octane (pyrrolidine nitrogen) > 2,6-Diazaspiro[3.4]octane (azetidine nitrogen) > 6-Oxa-2-azaspiro[3.4]octane

This order reflects a balance of nucleophilicity and steric accessibility.

Experimental Protocol: General Procedure for N-Acylation of Azaspirocycles

N_Acylation_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Azaspirocycle Azaspirocycle (1.0 eq) Dissolve Dissolve azaspirocycle and base in solvent Azaspirocycle->Dissolve AcylatingAgent Acyl Halide/Anhydride (1.1 eq) Add Add acylating agent dropwise at 0 °C AcylatingAgent->Add Base Base (e.g., Et3N, 1.5 eq) Base->Dissolve Solvent Solvent (e.g., DCM, THF) Solvent->Dissolve Dissolve->Add Stir Stir at 0 °C to RT Add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Wash Wash with aq. NaHCO3 and brine Monitor->Wash Dry Dry organic layer (e.g., MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify Product N-Acylated Azaspirocycle Purify->Product

Caption: General workflow for the N-acylation of azaspirocycles.

Ring-Opening Reactions: The Influence of the Oxetane Moiety

The presence of the strained tetrahydrofuran (part of the oxaspiro system) in 6-Oxa-2-azaspiro[3.4]octane introduces a unique mode of reactivity not present in the other diazaspirocycles: Lewis acid-catalyzed ring-opening.

Mechanistic Considerations:

The oxygen atom of the tetrahydrofuran ring can be protonated or coordinated to a Lewis acid, which activates the ring towards nucleophilic attack. This can lead to the formation of functionalized pyrrolidines, a reaction that can be synthetically useful but also represents a potential instability under acidic conditions.

Ring_Opening_Mechanism cluster_reaction Lewis Acid-Catalyzed Ring Opening Reactant 6-Oxa-2-azaspiro[3.4]octane Intermediate Activated Oxonium Intermediate Reactant->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., BF3·OEt2) Nucleophile Nucleophile (Nu-) Product Ring-Opened Product Intermediate->Product + Nucleophile

Caption: Simplified mechanism of Lewis acid-catalyzed ring-opening.

Reactivity Comparison:

  • 6-Oxa-2-azaspiro[3.4]octane: Susceptible to ring-opening under acidic conditions. This can be a desired transformation or a potential degradation pathway to consider during reaction design and purification.

  • 2,6-Diazaspiro[3.4]octane & 2,7-Diazaspiro[4.4]nonane: These all-nitrogen spirocycles are generally stable to the conditions that would induce ring-opening in their oxa-analogue. Their reactivity is primarily centered on the nitrogen atoms.

Conclusion and Future Outlook

The choice of an azaspirocycle in a drug discovery program has significant implications for its synthetic elaboration. 6-Oxa-2-azaspiro[3.4]octane, with its unique combination of an azetidine and a tetrahydrofuran ring, presents a distinct reactivity profile compared to its diaza counterparts.

  • The nitrogen atom in 6-Oxa-2-azaspiro[3.4]octane is expected to be less nucleophilic than the nitrogens in 2,6-diazaspiro[3.4]octane and 2,7-diazaspiro[4.4]nonane, potentially requiring more forcing conditions for N-alkylation and N-acylation.

  • The tetrahydrofuran ring introduces a potential site for Lewis acid-catalyzed ring-opening , a reactive handle not available in the diazaspirocycles.

These differences in reactivity are not merely academic; they offer both challenges and opportunities for the medicinal chemist. The reduced basicity of the nitrogen in 6-Oxa-2-azaspiro[3.4]octane can be advantageous for tuning the pKa of a final compound, a critical parameter for optimizing pharmacokinetic properties. The latent reactivity of the oxetane ring could be exploited in late-stage functionalization or for the development of targeted covalent inhibitors.

As the demand for novel 3D scaffolds continues to grow, a deeper understanding of the reactivity of diverse azaspirocycles will be essential for unlocking their full potential in the design of next-generation therapeutics.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev.2023 , 27 (7), 1335–1342. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules2023 , 28 (6), 2569. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Org. Biomol. Chem.2019 , 17, 3056-3065. [Link]

  • tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem Compound Summary for CID 72207506. [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem Compound Summary for CID 55279769. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Chem. Rev.2007 , 107 (11), 4617–4642. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Adv.2023 , 13, 33814-33841. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016 , 116 (19), 12150–12233. [Link]

  • Diversity-oriented Synthesis of Azaspirocycles. Org. Lett.2004 , 6 (17), 3009–3012. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules2020 , 25 (11), 2501. [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Cryst.2011 , E67, o312. [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Adv., 2023 , 13, 33814-33841. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem.2024 , 20, 101. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Angew. Chem. Int. Ed.2020 , 59, 16049-16054. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science Publishers2022 . [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Adv., 2021 , 11, 23374-23399. [Link]

  • Oxetanes in Drug Discovery Campaigns. J. Med. Chem.2022 , 65 (15), 10153–10171. [Link]

  • N-Acylation Reactions of Amines. University of Bath's research portal. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis2004 , 2004 (18), 2951-2966. [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chem. Commun., 2014 , 50, 14093-14096. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Eur. J. Med. Chem.2024 , 265, 116086. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Org. Lett.2016 , 18 (15), 3646–3649. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules2020 , 25(8), 1986. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Int. J. Mol. Sci.2023 , 24 (24), 17548. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Org. Biomol. Chem., 2020 , 18, 6946-6969. [Link]

  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chem. Eur. J.2019 , 25 (4), 1017-1025. [Link]

  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem Compound Summary for CID 53392348. [Link]

  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Molecules2016 , 21 (5), 633. [Link]

  • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. Sunway Pharm Ltd. [Link]

Sources

The Ascendance of 6-Oxa-2-azaspiro[3.4]octane in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. Among the scaffolds spearheading this charge is the 6-oxa-2-azaspiro[3.4]octane framework. This rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic rings, providing a unique vectoral arrangement for substituents that can lead to profound improvements in drug-like properties. This guide provides a comprehensive literature review of the applications of the 6-oxa-2-azaspiro[3.4]octane scaffold, offering a comparative analysis against other relevant structures and detailing the experimental data that underscore its potential.

The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry for their inherent three-dimensionality.[1] This structural feature imparts a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with increased clinical success.[1] The rigid nature of the spirocyclic core can lock a molecule into a bioactive conformation, enhancing binding affinity for its biological target while minimizing off-target interactions. Furthermore, the introduction of spirocenters can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[2]

The 6-oxa-2-azaspiro[3.4]octane scaffold, a unique fusion of a tetrahydrofuran and an azetidine ring, is emerging as a particularly promising motif. It can be considered a bioisostere of commonly used saturated heterocycles like piperidine and piperazine, offering a novel and synthetically accessible chemical space for exploration.

Central Nervous System Disorders: A Prime Arena for 6-Oxa-2-azaspiro[3.4]octane Derivatives

A significant and promising application of the 6-oxa-2-azaspiro[3.4]octane scaffold lies in the development of agonists for the muscarinic M4 acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[3][4]

Muscarinic M4 Receptor Agonists: A New Hope for Psychosis

Activation of the M4 receptor has been shown to modulate dopamine signaling in the striatum, offering a potential therapeutic strategy for psychosis.[3] Patent literature has disclosed a series of 5-oxa-2-azaspiro[3.4]octane and 2-azaspiro[3.4]octane derivatives as potent M4 receptor agonists.[3][5] While focusing on the 5-oxa isomer, these patents often claim the broader azaspiro[3.4]octane core, highlighting the therapeutic potential of this structural class.

The rationale behind employing a spirocyclic scaffold like 6-oxa-2-azaspiro[3.4]octane in this context is to achieve high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5), thereby minimizing the cholinergic side effects associated with non-selective muscarinic agonists.[6] The rigid conformation of the spirocycle helps to orient the pharmacophoric elements in a precise manner to achieve this desired selectivity.

Comparative Analysis: 6-Oxa-2-azaspiro[3.4]octane vs. Other Scaffolds

While direct, head-to-head comparative studies for the 6-oxa-2-azaspiro[3.4]octane scaffold are still emerging in peer-reviewed literature, we can draw valuable insights from related spirocyclic systems and their non-spirocyclic counterparts.

For instance, in the pursuit of M4 receptor modulators, various scaffolds have been explored. A study on chiral 6-azaspiro[2.5]octanes identified highly potent and selective M4 antagonists.[7] Although targeting the receptor in a different manner (antagonism vs. agonism), this work underscores the suitability of spirocyclic frameworks for achieving subtype selectivity within the muscarinic receptor family.

Table 1: Conceptual Comparison of Scaffolds for M4 Receptor Modulation

ScaffoldKey AdvantagesPotential LiabilitiesRepresentative Activity (if available)
6-Oxa-2-azaspiro[3.4]octane High Fsp³, conformational rigidity, potential for improved physicochemical properties, novel chemical space.Synthetic complexity compared to simpler heterocycles.M4 Agonism (claimed in patents).[3][5]
Piperidine/Piperazine Well-established chemistry, synthetic accessibility.Conformational flexibility can lead to lower selectivity and off-target effects.Widely used in CNS drug discovery.
6-Azaspiro[2.5]octane Demonstrated utility for achieving high M4 receptor potency and selectivity.[7]May present different metabolic profiles compared to the oxa-azaspiro variant.Potent M4 Antagonism.[7]

Experimental Protocols: A Glimpse into the Synthesis and Evaluation

The successful application of the 6-oxa-2-azaspiro[3.4]octane scaffold is underpinned by robust synthetic and analytical methodologies.

General Synthetic Approach

The synthesis of the 6-oxa-2-azaspiro[3.4]octane core can be achieved through multi-step sequences, often starting from commercially available materials. A general and plausible route involves the construction of the spirocyclic core followed by functionalization of the azetidine nitrogen.

Below is a conceptual workflow illustrating a potential synthetic strategy.

Synthetic Workflow A Commercially Available Starting Materials B Construction of Tetrahydrofuran Precursor A->B Multi-step synthesis C Formation of Spirocyclic Ketone B->C Intramolecular Cyclization D Reductive Amination to form Azetidine C->D Ring formation E N-Functionalization D->E Coupling/Alkylation F Final 6-Oxa-2-azaspiro[3.4]octane Derivative E->F

Caption: A conceptual workflow for the synthesis of 6-Oxa-2-azaspiro[3.4]octane derivatives.

Biological Evaluation of M4 Receptor Agonists

The characterization of compounds targeting the M4 receptor typically involves a cascade of in vitro and in vivo assays.

Step-by-Step Protocol for In Vitro Evaluation:

  • Cell Line Maintenance: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor are cultured in appropriate media supplemented with antibiotics to maintain selection.

  • Calcium Mobilization Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound is added at various concentrations, followed by a sub-maximal concentration (EC₂₀) of acetylcholine.

    • Changes in intracellular calcium levels are measured using a fluorescence plate reader.

    • Data is analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximum potentiation of the acetylcholine response.[8]

  • Selectivity Profiling: The compound is tested against other muscarinic receptor subtypes (M1, M2, M3, M5) using similar calcium mobilization assays or radioligand binding assays to determine its selectivity profile.[8]

In Vivo Efficacy Models:

Animal models of psychosis, such as amphetamine-induced hyperlocomotion, are often used to assess the in vivo efficacy of M4 agonists.[9] A reduction in hyperlocomotion following compound administration is indicative of antipsychotic-like activity.

Future Perspectives and Conclusion

The 6-oxa-2-azaspiro[3.4]octane scaffold represents a significant step forward in the design of novel therapeutics, particularly for challenging targets within the central nervous system. Its unique three-dimensional structure provides a powerful tool for medicinal chemists to overcome the limitations of traditional, flatter molecules. While the exploration of this scaffold is still in its relatively early stages, the initial findings, particularly in the context of M4 receptor agonism, are highly encouraging.

As more peer-reviewed data becomes available, a clearer picture of the full potential of 6-oxa-2-azaspiro[3.4]octane derivatives will emerge. Further research should focus on:

  • Expanding the Scope of Applications: Investigating the utility of this scaffold against other biological targets, including kinases and other GPCRs.

  • Detailed Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of substituents on the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Direct Comparative Studies: Publishing head-to-head comparisons with established scaffolds to quantify the advantages of the 6-oxa-2-azaspiro[3.4]octane core.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Journal of Medicinal Chemistry, 65(2), 1499-1516.
  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5.
  • Wood, M. R., et al. (2017). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 8(2), 235-240.
  • Batista, V. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 527-543.
  • Jones, C. K., et al. (2022). 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • Alcon, B., et al. (2022). 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS.
  • Lindsley, C. W., et al. (2018). Bicyclic aza compounds as muscarinic m1 receptor and/or m4 receptor agonists.
  • Lindsley, C. W., et al. (2020). Muscarinic agonists.
  • Heptares Therapeutics Ltd. (2019). BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS.
  • Niswender, C. M., et al. (2009). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program.
  • Davoren, J. E., et al. (2016). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. ACS Medicinal Chemistry Letters, 7(10), 913-918.
  • van der Westhuizen, F. H., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5432.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(5), 2445-2465.
  • Chan, W. Y., et al. (2017). Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004. ACS Chemical Neuroscience, 8(4), 838-844.
  • Brady, A. E., et al. (2014). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. Journal of Neuroscience, 34(4), 1339-1350.
  • Gibson, K. R., et al. (2022). Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/- Mice.
  • Surin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
  • Gibson, R. P., et al. (2024).
  • Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of G protein-coupled receptors. Molecular and cellular endocrinology, 375(1-2), 32-41.

Sources

The Ascending Trajectory of 6-Oxa-2-azaspiro[3.4]octane Derivatives in Neuropsychiatric Drug Discovery: A Comparative Patent Landscape Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel therapeutic agents targeting neuropsychiatric disorders is a paramount challenge in modern medicinal chemistry. Among the promising new scaffolds, 6-Oxa-2-azaspiro[3.4]octane has emerged as a privileged structure, particularly for its application as a core motif in the development of muscarinic M4 receptor agonists. The M4 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in modulating cholinergic and dopaminergic neurotransmission. Its activation is a key strategy for treating psychosis and cognitive deficits associated with schizophrenia and Alzheimer's disease. This guide provides a comprehensive evaluation of the patent landscape for 6-Oxa-2-azaspiro[3.4]octane derivatives, offering a comparative analysis of their performance against alternative scaffolds, supported by available experimental data and detailed protocols.

I. The Muscarinic M4 Receptor: A Validated Target for Psychosis and Cognitive Disorders

The therapeutic rationale for targeting the M4 receptor stems from its ability to modulate dopamine signaling in brain regions implicated in psychosis, such as the striatum and hippocampus.[1] Activation of the M4 receptor can attenuate hyperdopaminergic activity, a hallmark of schizophrenia, offering a potential new mechanism of action distinct from the D2 dopamine receptor blockade of current antipsychotics.[2][3] Preclinical and clinical studies with M1/M4-preferring agonists like xanomeline have demonstrated significant antipsychotic and pro-cognitive effects, validating the therapeutic potential of this approach.[4] However, the development of early muscarinic agonists was hampered by a lack of subtype selectivity, leading to dose-limiting cholinergic side effects.[5] This has driven the search for highly selective M4 agonists, with the 6-Oxa-2-azaspiro[3.4]octane scaffold representing a significant step forward.

II. Patent Landscape: Eli Lilly and Company Spearheading Innovation

A thorough analysis of the patent landscape reveals that Eli Lilly and Company is a key player in the development of 6-Oxa-2-azaspiro[3.4]octane derivatives. Two seminal patents, WO2021070091A1 and US11548865B2 , lay the groundwork for their intellectual property in this area. These patents disclose a series of 5-oxa-2-azaspiro[3.4]octane and 2-azaspiro[3.4]octane derivatives as potent and selective M4 receptor agonists for the treatment of psychosis, cognitive dysfunction, and substance use disorders.

Patent NumberAssigneeCore ScaffoldTherapeutic Indications
WO2021070091A1 Eli Lilly and Company6-Oxa-2-azaspiro[3.4]octanePsychosis, Schizophrenia, Alzheimer's Disease, Cognitive Dysfunction
US11548865B2 Eli Lilly and Company2-Azaspiro[3.4]octanePsychosis, Hyperkinetic Movement Disorders, Cognitive Dysfunction, Substance Use Disorders

III. Comparative Analysis of M4 Receptor Agonists: A Look at the Competition

While the 6-Oxa-2-azaspiro[3.4]octane scaffold holds significant promise, it is crucial to evaluate it within the broader context of M4 receptor modulator development. Other pharmaceutical entities and academic institutions are actively pursuing alternative chemical scaffolds.

A. Alternative Scaffolds in the M4 Agonist Arena
  • KarXT (Xanomeline-Trospium) - Karuna Therapeutics (a Bristol Myers Squibb Company): KarXT is a co-formulation of the M1/M4-preferring agonist xanomeline and a peripherally acting muscarinic antagonist, trospium.[3] This combination aims to mitigate the peripheral cholinergic side effects of xanomeline while preserving its central therapeutic effects.[6] Karuna Therapeutics, recently acquired by Bristol Myers Squibb, has successfully advanced KarXT through late-stage clinical trials for schizophrenia.[7]

  • Tetrahydropyrrolo-pyridinone Derivatives - Karuna Therapeutics: Recent patent filings from Karuna Therapeutics describe substituted tetrahydropyrrolo-pyridinone compounds as M4 receptor positive allosteric modulators (PAMs) or agonists.[8] These compounds are being investigated for a range of neuropsychiatric disorders.[8]

  • 6-Azaspiro[2.5]octane Derivatives - Vanderbilt University: Researchers at Vanderbilt University have developed a series of chiral 6-azaspiro[2.5]octanes as potent and selective M4 receptor antagonists.[9] While antagonists have a different therapeutic application (e.g., in Parkinson's disease), the development of selective ligands for the M4 receptor from this institution highlights their expertise in muscarinic receptor pharmacology.[10] They have also developed highly selective M4 PAMs like VU0467154.[11]

B. Performance Data: A Head-to-Head Comparison

Direct comparative data from head-to-head clinical trials is not yet available. However, by examining the published data for each compound class, we can draw some initial comparisons.

Compound Class/ScaffoldKey Player(s)Mechanism of ActionReported EfficacyKey Advantages
6-Oxa-2-azaspiro[3.4]octane Derivatives Eli Lilly and CompanySelective M4 Receptor AgonistPreclinical data suggests potent and selective M4 agonism.High selectivity for the M4 receptor, potentially leading to a better side effect profile compared to non-selective agonists.
KarXT (Xanomeline-Trospium) Karuna Therapeutics (BMS)M1/M4-Preferring Agonist + Peripheral AntagonistPhase 3 trials in schizophrenia met primary endpoints, showing a significant reduction in PANSS total score.[8]Clinically validated efficacy in schizophrenia with a mechanism to manage peripheral side effects.[3]
Tetrahydropyrrolo-pyridinone Derivatives Karuna Therapeutics (BMS)M4 Receptor PAM/AgonistAn exemplified compound showed EC50 < 100 nM in a TR-FRET-based pERK assay.[8]Potential for allosteric modulation, offering a different pharmacological profile.
VU0467154 (M4 PAM) Vanderbilt UniversitySelective M4 PAMLow nanomolar potency at the M4 receptor with no activity at other muscarinic subtypes up to 30 µM.[11] Reverses behavioral deficits in preclinical models of schizophrenia.[11]High in vitro and in vivo selectivity for the M4 receptor, serving as a valuable tool compound.

IV. Experimental Protocols: Validating M4 Receptor Agonism

The following protocols are representative of the assays used to characterize M4 receptor agonists and PAMs, as described in the relevant literature and patent filings.

A. In Vitro Functional Assay: Phospho-ERK1/2 (pERK) Signaling

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway downstream of M4 receptor activation.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human M4 muscarinic receptor are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated with varying concentrations of the test compound (e.g., 6-Oxa-2-azaspiro[3.4]octane derivatives or alternatives).

  • Lysis and Detection: Following incubation, cells are lysed, and the levels of phosphorylated ERK1/2 are quantified using a sensitive detection method such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.[8]

  • Data Analysis: The concentration-response curves are plotted, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of the compounds.

Causality behind Experimental Choices: The pERK assay is a robust and widely used method to assess Gαi/o-coupled GPCR activation. The M4 receptor couples to Gαi/o, and its activation leads to a signaling cascade that results in the phosphorylation of ERK. This assay provides a functional readout of receptor activation and is suitable for high-throughput screening.

Diagram of the M4 Receptor Signaling Pathway:

M4_Signaling cluster_membrane Cell Membrane M4R M4 Receptor Gai Gαi/o M4R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits ERK_Pathway ERK Pathway Gai->ERK_Pathway Activates cAMP cAMP AC->cAMP Production Agonist 6-Oxa-2-azaspiro[3.4]octane Derivative (Agonist) Agonist->M4R Binds and Activates pERK pERK ERK_Pathway->pERK Response Cellular Response (e.g., reduced neuronal excitability) pERK->Response

Caption: M4 receptor activation by a 6-Oxa-2-azaspiro[3.4]octane derivative.

B. In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion

This animal model is used to assess the antipsychotic-like potential of test compounds.

Methodology:

  • Animal Model: Male rodents (e.g., rats or mice) are used for this study.

  • Compound Administration: Animals are pre-treated with the test compound or vehicle at various doses.

  • Psychostimulant Challenge: After a specific pre-treatment time, animals are challenged with d-amphetamine to induce hyperlocomotion.

  • Locomotor Activity Monitoring: The locomotor activity of the animals is recorded using automated activity chambers.

  • Data Analysis: The ability of the test compound to reduce amphetamine-induced hyperlocomotion is quantified and compared to vehicle-treated controls.[8]

Causality behind Experimental Choices: Amphetamine increases dopamine release, leading to hyperlocomotion, which is considered a model of the positive symptoms of schizophrenia. M4 receptor agonists are expected to attenuate this effect by reducing dopamine release in the striatum. This model provides a valuable in vivo assessment of the potential antipsychotic efficacy of the test compounds.

Diagram of the Experimental Workflow:

Workflow Start Start: Select Rodent Models Acclimation Acclimation Period Start->Acclimation Grouping Randomly Assign to Treatment Groups (Vehicle, Test Compound) Acclimation->Grouping Pretreatment Administer Test Compound or Vehicle Grouping->Pretreatment Challenge Administer d-Amphetamine Pretreatment->Challenge Monitoring Monitor Locomotor Activity Challenge->Monitoring Data_Analysis Analyze Data: Compare activity between groups Monitoring->Data_Analysis End End: Assess Antipsychotic-like Efficacy Data_Analysis->End

Caption: Workflow for the amphetamine-induced hyperlocomotion assay.

V. Synthesis of 6-Oxa-2-azaspiro[3.4]octane Derivatives

The synthesis of the 6-Oxa-2-azaspiro[3.4]octane core is a key aspect of its development. While specific synthetic routes for the patented compounds are detailed within the patent literature, a general and scalable approach can be conceptualized based on established organic chemistry principles.

A Plausible Synthetic Strategy:

A multi-step synthesis could begin with the construction of a suitable spirocyclic precursor, followed by the introduction of the oxetane and azetidine rings. For instance, a Paterno-Büchi reaction could be employed to form the spiro-oxetane core, followed by functional group manipulations to introduce the nitrogen atom and complete the azetidine ring.

VI. Conclusion and Future Outlook

The 6-Oxa-2-azaspiro[3.4]octane scaffold represents a highly promising and innovative platform for the development of selective M4 receptor agonists. The patent landscape is currently dominated by Eli Lilly and Company, indicating a strong commitment to this chemical space. The high selectivity of these derivatives for the M4 receptor holds the potential for a superior safety profile compared to less selective muscarinic agonists.

The clinical success of KarXT from Karuna Therapeutics has provided significant validation for the M4 receptor as a therapeutic target for schizophrenia. This success will likely intensify the development efforts for other M4-targeting agents, including the 6-Oxa-2-azaspiro[3.4]octane derivatives.

Future research will focus on:

  • Head-to-head preclinical and clinical comparisons to definitively establish the therapeutic advantages of the 6-Oxa-2-azaspiro[3.4]octane scaffold over other M4 modulators.

  • Exploration of the therapeutic potential of these derivatives in other CNS disorders where M4 receptor modulation may be beneficial, such as Alzheimer's disease and other cognitive impairments.

  • Optimization of pharmacokinetic and pharmacodynamic properties to develop best-in-class M4 receptor agonists.

References

  • Karuna Therapeutics Inc. (2024). Karuna Therapeutics patents muscarinic M4 receptor agonists. BioWorld. [Link]

  • No authors listed. (2018). 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia. National Center for Biotechnology Information. [Link]

  • No authors listed. (2025). Muscarinic M4 receptor positive allosteric modulators and agonists detailed in Vanderbilt University patent. BioWorld. [Link]

  • No authors listed. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Publications. [Link]

  • Chan, C. H., et al. (2014). Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors. PubMed. [Link]

  • Spalding, T. A., et al. (2002). The muscarinic acetylcholine receptor agonist BuTAC mediates antipsychotic-like effects via the M4 subtype. PubMed. [Link]

  • Dror, G., et al. (2024). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. National Center for Biotechnology Information. [Link]

  • Zhang, D., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. National Center for Biotechnology Information. [Link]

  • Gass, N., et al. (2017). The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. PubMed Central. [Link]

  • No authors listed. (2025). What are the new molecules for M4 receptor agonists?. Patsnap Synapse. [Link]

  • Brannan, S. K., et al. (2009). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. National Center for Biotechnology Information. [Link]

  • No authors listed. (2025). What M4 receptor agonists are in clinical trials currently?. Patsnap Synapse. [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • Correll, C. U., et al. (2023). Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial. PubMed. [Link]

  • No authors listed. (2024). Programs — Karuna Therapeutics. Karuna Therapeutics. [Link]

  • Schober, D. A., et al. (2015). Identification, expression and functional characterization of M4L, a muscarinic acetylcholine M4 receptor splice variant. PLOS. [Link]

  • No authors listed. (2018). Investigators eye new target for treating movement disorders. VUMC News. [Link]

  • No authors listed. (2010). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). National Center for Biotechnology Information. [Link]

  • No authors listed. (2024). Karuna. Puretech Health. [Link]

  • Bubser, M., et al. (2015). Allosteric activation of M4 muscarinic receptors improve behavioral and physiological alterations in early symptomatic YAC128 mice. PubMed. [Link]

  • Moehle, M. S., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]

  • No authors listed. (2023). Bristol Myers Squibb Strengthens Neuroscience Portfolio with Acquisition of Karuna Therapeutics. Bristol Myers Squibb. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-2-azaspiro[3.4]octane oxalate
Reactant of Route 2
6-Oxa-2-azaspiro[3.4]octane oxalate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.